Cethromycin-d6
Description
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Properties
Molecular Formula |
C42H59N3O10 |
|---|---|
Molecular Weight |
772.0 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-[(Z)-3-(2,4,5,6,7,8-hexadeuterioquinolin-3-yl)prop-2-enoxy]-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14-/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1/i12D,13D,16D,17D,20D,22D |
InChI Key |
PENDGIOBPJLVBT-QEQSKRAHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cethromycin-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Cethromycin-d6. This deuterated analog of the ketolide antibiotic cethromycin (B1668416) serves as a critical internal standard for pharmacokinetic and metabolic studies, ensuring accuracy and precision in analytical methodologies.
Chemical Structure and Properties
Cethromycin is a semi-synthetic macrolide antibiotic belonging to the ketolide class. It is a derivative of erythromycin (B1671065) A, characterized by the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a keto group.[1][2] this compound is a stable isotope-labeled version of cethromycin, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of cethromycin in biological matrices.
Table 1: Chemical and Physical Properties of Cethromycin and this compound
| Property | Cethromycin | This compound |
| Chemical Formula | C₄₂H₅₉N₃O₁₀ | C₄₂H₅₃D₆N₃O₁₀ |
| Molecular Weight | 765.945 g/mol | 771.97 g/mol |
| CAS Number | 205110-48-1 | Not available |
| Appearance | White crystalline powder[3] | Not available |
Mechanism of Action
Cethromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[4][5] Like other macrolide antibiotics, it binds to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding occurs within the peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis. The high affinity of ketolides for the ribosomal target contributes to their potency, including activity against some macrolide-resistant strains.
Caption: Mechanism of action of Cethromycin.
Pharmacokinetic Properties of Cethromycin
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of this compound as an internal standard in such studies allows for accurate quantification of the parent drug.
Table 2: Pharmacokinetic Parameters of Cethromycin in Humans (300 mg Oral Dose)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 0.500 ± 0.168 µg/mL | |
| Tmax (Time to Cmax) | 2.09 ± 0.03 hours | |
| AUC₀₋₂₄ (Area Under the Curve) | 3.067 ± 1.205 µg*h/mL | |
| Half-life (t₁/₂) | 4.94 ± 0.66 hours |
Experimental Protocols
Quantification of Cethromycin in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the quantification of cethromycin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).
-
Add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for this application.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cethromycin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (The specific m/z values will need to be determined experimentally).
-
References
- 1. Binding Site of the Bridged Macrolides in the Escherichia coli Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Denis, A. and Agouridas, C. (1998) Synthesis of 6-O-Methyl-Azithromycin and Its Ketolide Analogue via Beckmann Rearrangement of 9(E)-6-O-Methyl-Erythromycin Oxime. Bioorganic & Medicinal Chemistry Letters, 8, 2427-2432. - References - Scientific Research Publishing [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cethromycin | C42H59N3O10 | CID 156417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide to the Analytical Profile of Cethromycin-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Cethromycin-d6, a deuterated analog of the ketolide antibiotic Cethromycin. This document is intended to serve as a resource for researchers engaged in the development, quality control, and mechanistic studies of this class of compounds.
Certificate of Analysis Data
The following tables summarize the key analytical data for a representative batch of this compound.
Physical and Chemical Properties
| Parameter | Specification |
| Molecular Formula | C₄₂H₅₃D₆N₃O₁₀ |
| Molecular Weight | 771.97 g/mol |
| Appearance | White to off-white solid |
Purity and Quality Control
| Test | Method | Result |
| Purity | HPLC | 96.33% |
| ¹H NMR Spectrum | NMR | Consistent with structure |
Data sourced from MedchemExpress Certificate of Analysis.[1]
Storage and Stability
| Condition | Duration |
| Powder (-20°C) | 3 years |
| In solvent (-80°C) | 6 months |
| In solvent (-20°C) | 1 month |
Data sourced from MedchemExpress Certificate of Analysis.[1]
Experimental Protocols
Detailed methodologies for the analytical techniques used to characterize this compound are provided below. These protocols are based on established methods for Cethromycin and other ketolide antibiotics.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is suitable for the quantification of Cethromycin in biological matrices and for purity assessment.
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: A mixture of 50% acetonitrile, 0.05% acetic acid, and 5mM ammonium (B1175870) acetate.
-
Flow Rate: Isocratic elution.
-
Total Run Time: Approximately 3.5 minutes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Cethromycin): m/z 766.
-
Product Ion (Cethromycin): m/z 158.
-
Precursor Ion (this compound): m/z 772.
-
Product Ion (this compound): m/z 158 (or other appropriate fragment).
-
Desolvation Gas Temperature: 400°C.
-
Capillary Voltage: 1.5 - 3.5 kV.
-
Collision Energy: Approximately 40-44 eV.
Sample Preparation (for biological samples):
-
Spike the sample with an internal standard.
-
Perform a solvent extraction using a suitable organic solvent (e.g., methyl t-butyl ether).
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent.
-
Commonly used solvents include deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2]
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiments:
-
¹H NMR: To observe the proton signals and confirm the absence of signals corresponding to the deuterated positions.
-
¹³C NMR: To identify all carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and fully assign the structure.
-
-
Reference: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mechanism of Action: Ribosomal Binding
Cethromycin, like other ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through high-affinity binding to the bacterial ribosome. The following diagram illustrates the key interactions.
Cethromycin binds to the 50S subunit of the bacterial ribosome.[3] Its primary interaction is with domain V of the 23S rRNA, a site also targeted by older macrolide antibiotics. This interaction blocks the nascent peptide exit tunnel, thereby halting protein elongation. A distinguishing feature of ketolides like Cethromycin is an additional interaction with domain II of the 23S rRNA, which enhances binding affinity and confers activity against some macrolide-resistant bacterial strains.
Experimental Workflow: Purity Analysis
The following diagram outlines a typical workflow for determining the purity of a this compound sample using HPLC.
This workflow begins with the careful preparation of the this compound sample, followed by injection into an HPLC system. The compound is separated from any impurities on a C8 column, and the eluted components are detected. The resulting chromatogram is analyzed by integrating the peak areas to calculate the purity of the main compound relative to the total detected analytes.
References
An In-depth Technical Guide to Cethromycin-d6: Molecular Properties, Mechanism of Action, and Experimental Analysis
This technical guide provides a comprehensive overview of Cethromycin-d6, a deuterated analog of the ketolide antibiotic Cethromycin. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the molecule's fundamental properties, its mechanism of action, and relevant experimental protocols.
Core Molecular Data
This compound is a stable isotope-labeled version of Cethromycin, often utilized as an internal standard in analytical studies. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the parent compound.
| Property | Value | Source |
| Molecular Formula | C42H53D6N3O10 | N/A |
| Molecular Weight | 771.97 g/mol | N/A |
| Parent Compound (Cethromycin) Molecular Formula | C42H59N3O10 | [1] |
| Parent Compound (Cethromycin) Molecular Weight | 765.9 g/mol | [1] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Cethromycin, like other macrolide and ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2] The primary target is the 50S subunit of the bacterial ribosome.
The binding of Cethromycin to the 23S rRNA within the 50S ribosomal subunit physically obstructs the nascent peptide exit tunnel.[1][3] This blockage prevents the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately inhibiting bacterial growth. Cethromycin's mechanism also involves the inhibition of the formation of functional 70S ribosomes by binding to ribosomal intermediates during their biogenesis. The broad-spectrum activity of Cethromycin against various Gram-positive, Gram-negative, and atypical bacteria is attributed to the conserved nature of the ribosomal binding site across different bacterial species.
Key Experimental Protocols
This section details methodologies for assessing the antibacterial activity and pharmacokinetic properties of Cethromycin. While these protocols were developed for Cethromycin, they are directly applicable for studying this compound, particularly in pharmacokinetic studies where it serves as an internal standard.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Cethromycin against bacterial strains.
Materials:
-
Bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Cethromycin stock solution
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (for MIC)
-
Agar (B569324) plates (for MBC)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.
-
Serial Dilution of Cethromycin: Perform a two-fold serial dilution of the Cethromycin stock solution in the microtiter plate wells using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Cethromycin that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth in the MIC assay is plated onto agar plates. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration of Cethromycin that results in a ≥99.9% reduction in the initial bacterial count.
This protocol describes a general procedure for evaluating the pharmacokinetic profile of Cethromycin in mice. This compound would be used as an internal standard for quantification by mass spectrometry.
Materials:
-
Laboratory mice
-
Cethromycin formulation for oral or intravenous administration
-
This compound (as internal standard)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Animal Dosing: Administer a single dose of Cethromycin to a cohort of mice via the desired route (e.g., oral gavage).
-
Sample Collection: At predetermined time points post-administration, collect blood samples from the mice.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation for LC-MS:
-
To a known volume of plasma, add a known amount of this compound as an internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) to remove proteins that can interfere with the analysis.
-
Centrifuge and collect the supernatant.
-
-
LC-MS Analysis: Inject the prepared samples into the LC-MS system. The chromatographic separation and mass spectrometric detection allow for the quantification of Cethromycin and this compound.
-
Data Analysis: Construct a calibration curve using known concentrations of Cethromycin and the internal standard. Use this curve to determine the concentration of Cethromycin in the plasma samples at each time point. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life can then be calculated.
Summary of In Vitro Activity
The following table summarizes the in vitro activity of Cethromycin against various bacterial strains as reported in the literature.
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Streptococcus pneumoniae (Erythromycin-susceptible, P-4241) | 0.015 | 0.015 | |
| Streptococcus pneumoniae (Erythromycin-resistant, P-6254) | 0.03 | 0.5 | |
| Staphylococcus aureus ATCC 25923 | 0.004 | ≥16 | |
| Chlamydia pneumoniae (MIC90) | 0.016 | N/A | |
| Chlamydia pneumoniae (MCC90) | N/A | 0.016 |
Note: MIC90 and MCC90 represent the concentrations required to inhibit and kill 90% of the tested isolates, respectively.
This technical guide provides foundational information on this compound. For more detailed experimental procedures and data, it is recommended to consult the cited literature.
References
An In-Depth Technical Guide to the Analytical Characterization of Cethromycin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Cethromycin-d6, a deuterated analog of the ketolide antibiotic Cethromycin. This document is intended to serve as a technical resource, offering detailed experimental protocols and data interpretation to support research and development activities. This compound is a critical tool in pharmacokinetic (PK) and metabolic studies, often used as an internal standard for the accurate quantification of Cethromycin in biological matrices.
Physicochemical Properties of this compound
This compound is a stable isotope-labeled version of Cethromycin, with six deuterium (B1214612) atoms incorporated into its structure. This labeling results in a molecule that is chemically identical to Cethromycin but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.
| Property | Value |
| Molecular Formula | C₄₂H₅₃D₆N₃O₁₀ |
| Molecular Weight | 771.97 g/mol |
| Appearance | White to off-white solid[1] |
| Purity (HPLC) | Typically >95% (e.g., 96.33%)[1] |
NMR Spectroscopic Data (Predicted)
While specific, publicly available NMR spectra for this compound are limited, the expected chemical shifts can be inferred from the well-characterized spectra of related macrolide antibiotics, such as Erythromycin A, and the known effects of deuteration. The deuterium atoms in this compound are typically located on the N,N-dimethylamino group of the desosamine (B1220255) sugar, which would lead to the absence of the corresponding proton signals in the ¹H NMR spectrum and a distinct triplet pattern for the attached carbon in the ¹³C NMR spectrum due to C-D coupling.
Predicted ¹H NMR Data
The ¹H NMR spectrum of Cethromycin would be complex due to the large number of protons in the macrolide ring and its sugar moieties. The spectrum of this compound would be nearly identical, with the notable exception of the signals corresponding to the deuterated methyl groups.
Note: The following table presents predicted chemical shifts for key protons of a Cethromycin scaffold, based on data for similar macrolides. The absence of the N(CD₃)₂ signal is the key feature for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1' (Desosamine) | ~4.2 | d |
| H-1'' (Cladinose) | ~4.6 | d |
| N(CH₃)₂ | Signal absent due to deuteration | - |
| Olefinic Protons | ~6.0 - 7.5 | m |
| Macrolide Ring Protons | ~0.8 - 5.0 | m |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the carbon atoms attached to the deuterium atoms would exhibit a characteristic triplet signal with a reduced intensity.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~204 |
| C=O (Carbamate) | ~156 |
| C=O (Lactone) | ~175 |
| Aromatic/Olefinic Carbons | ~110 - 160 |
| N(CD₃)₂ | ~40 (triplet) |
| Macrolide Ring Carbons | ~10 - 90 |
Mass Spectrometry Data
Mass spectrometry is a critical technique for confirming the identity and purity of this compound and for its use as an internal standard in quantitative bioanalysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of this compound.
| Ion | Calculated m/z |
| [M+H]⁺ | 772.4395 |
| [M+Na]⁺ | 794.4214 |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry is employed to generate characteristic fragment ions, which are used for selective and sensitive quantification in complex matrices. The fragmentation of ketolides like Cethromycin typically involves the cleavage of glycosidic bonds.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| 772.4 | 614.4 | Loss of deuterated desosamine sugar |
| 772.4 | 164.2 | Deuterated desosamine sugar fragment |
| 772.4 | 596.4 | Loss of deuterated desosamine and water |
Experimental Protocols
The following sections provide detailed methodologies for the NMR and mass spectrometry analysis of this compound. These protocols are based on established methods for macrolide and ketolide antibiotics.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound standard
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the spectrum with an exponential window function and perform phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the spectrum with an exponential window function and perform phase and baseline correction.
-
-
2D NMR (Optional): For complete assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
LC-MS/MS Protocol for Quantification
Objective: To develop a sensitive and selective method for the quantification of Cethromycin using this compound as an internal standard.
Materials:
-
Cethromycin and this compound standards
-
Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)
-
Formic acid (FA)
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., ACN with 1% FA)
-
LC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions of Cethromycin and this compound in methanol (1 mg/mL).
-
Prepare working solutions for calibration standards and quality controls by serial dilution.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be from 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Cethromycin and this compound.
-
Cethromycin: e.g., m/z 766.4 -> 608.4
-
This compound: e.g., m/z 772.4 -> 614.4
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of Cethromycin and its application in experimental workflows.
Cethromycin Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Cethromycin, like other macrolide and ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel. This binding physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein synthesis.
References
Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Cethromycin-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and research, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data. Cethromycin-d6, a deuterated analog of the potent ketolide antibiotic Cethromycin, serves as a critical tool in such investigations. This technical guide provides an in-depth exploration of the isotopic purity of this compound, offering a detailed overview of its significance, analytical determination, and the underlying mechanistic pathways of its parent compound.
The Significance of Isotopic Purity
The isotopic purity of a deuterated standard like this compound is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. It refers to the percentage of the compound that is enriched with the desired number of deuterium (B1214612) atoms. The presence of isotopologues—molecules with fewer than the intended number of deuterium atoms (e.g., d5, d4)—can interfere with the accurate measurement of the non-labeled analyte, leading to potential underestimation or overestimation. Therefore, a thorough characterization of the isotopic distribution is essential for regulatory compliance and the generation of robust scientific data. While a Certificate of Analysis for this compound confirms a chemical purity of greater than 96% by HPLC, the precise isotopic distribution is often a more nuanced aspect requiring specialized analytical techniques.
Quantitative Isotopic Purity of this compound: A Theoretical Distribution
Obtaining a Certificate of Analysis with a detailed experimental isotopic distribution for every batch of a deuterated standard can be challenging. However, the expected distribution of isotopologues can be predicted based on the isotopic enrichment of the starting materials using a statistical model.
Assuming a common isotopic enrichment of 99.0% deuterium at each of the six labeled positions, the theoretical species abundance of this compound and its less-deuterated isotopologues can be calculated. This provides a valuable benchmark for assessing the quality of the stable-labeled internal standard.
| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |
| d6 | 6 | 94.15 |
| d5 | 5 | 5.71 |
| d4 | 4 | 0.14 |
| d3 | 3 | <0.01 |
| d2 | 2 | <0.01 |
| d1 | 1 | <0.01 |
| d0 | 0 | <0.01 |
Note: This table represents a theoretical distribution calculated for an isotopic enrichment of 99.0% D at each of the six deuteration sites. Actual experimental values may vary between different batches and manufacturers.
Mechanism of Action: Cethromycin's Interaction with the Bacterial Ribosome
Cethromycin, a third-generation ketolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its primary target is the 50S subunit of the bacterial ribosome. By binding to a specific site on the 23S rRNA, Cethromycin blocks the exit tunnel through which newly synthesized peptides emerge, thereby halting protein elongation and ultimately leading to bacterial cell death.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Based Method
High-resolution mass spectrometry (HRMS) is the most common and precise method for determining the isotopic distribution of a labeled compound.
Objective: To quantify the relative abundance of this compound and its isotopologues (d0 to d5).
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent compatible with the LC-MS system.
-
-
LC-MS Analysis:
-
Inject the working solution into the LC-MS system.
-
Perform chromatographic separation to isolate this compound from any potential impurities. A C18 reversed-phase column is typically used.
-
Acquire full-scan mass spectra in positive ion mode over a mass range that encompasses the molecular ions of all expected isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions ([M+H]⁺) of each isotopologue (d0 to d6).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Based Method
Quantitative ²H (Deuterium) NMR provides a direct method to assess the deuterium enrichment at specific sites within the molecule.
Objective: To determine the overall deuterium enrichment of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable non-deuterated solvent (e.g., chloroform, acetone).
-
Add a known amount of a certified internal standard with a known deuterium content (often zero) to the sample.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ²H NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of the deuterium nuclei between pulses.
-
The lock channel is typically turned off during acquisition.
-
-
Data Analysis:
-
Integrate the signals corresponding to the deuterium atoms in this compound and the signal of the internal standard.
-
Calculate the deuterium enrichment by comparing the integral of the this compound signals to the integral of the internal standard, taking into account the number of deuterium atoms in each molecule and their respective concentrations.
-
Conclusion
The isotopic purity of this compound is a critical attribute that underpins its utility as an internal standard in demanding bioanalytical applications. A comprehensive understanding of its isotopic distribution, coupled with a robust knowledge of the analytical methodologies for its characterization, is essential for researchers and drug development professionals. By employing high-resolution mass spectrometry and quantitative NMR spectroscopy, the isotopic integrity of this compound can be confidently assessed, ensuring the generation of high-quality data in pharmacokinetic and metabolic research.
The Role of Cethromycin-d6 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Cethromycin-d6 as an internal standard in bioanalytical assays. It is intended for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of Cethromycin in biological matrices. This guide covers the fundamental principles of stable isotope-labeled internal standards, detailed experimental protocols, and the visualization of key processes and relationships.
Introduction: The Gold Standard of Bioanalysis
In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[2] this compound is the deuterated analog of Cethromycin, a ketolide antibiotic.
The primary function of an internal standard is to correct for the variability inherent in the analytical process.[3] This includes variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response.[4] Because a SIL-IS like this compound is chemically almost identical to the analyte, Cethromycin, it co-elutes chromatographically and experiences nearly identical ionization and fragmentation behavior in the mass spectrometer.[3] This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even when absolute signal intensities fluctuate.
Mechanism of Action of Cethromycin
Cethromycin is a ketolide antibiotic, a class of drugs designed to overcome macrolide resistance.[5] Its mechanism of action involves the inhibition of bacterial protein synthesis.[6][7] Cethromycin binds to the 23S rRNA component of the 50S subunit of the bacterial ribosome.[6] This binding occurs within the peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and inhibiting the formation of functional 70S ribosomes.[6][7] This targeted action disrupts essential protein production, ultimately leading to the cessation of bacterial growth and replication.
This compound as an Internal Standard: A Physicochemical Perspective
The utility of this compound as an internal standard is rooted in its physicochemical properties. The substitution of six hydrogen atoms with deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than Cethromycin. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical structures ensure they behave similarly throughout the analytical workflow.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slight difference in retention time, known as the "isotope effect," but for most bioanalytical applications, this difference is negligible and does not impact the ability of the SIL-IS to compensate for variability.[3]
Quantitative Data and Mass Spectrometry Parameters
Accurate quantification of Cethromycin using this compound requires careful optimization of mass spectrometry parameters. The following tables summarize key quantitative data for Cethromycin and provide projected parameters for this compound.
Table 1: Pharmacokinetic Parameters of Cethromycin in Healthy Adults
| Dose | Cmax (µg/mL) | Tmax (hrs) | AUC₀₋₂₄ (µg*h/mL) | Plasma Half-life (hrs) | Reference |
| 150 mg (single oral dose) | 0.181 ± 0.084 | 2.01 ± 1.30 | 0.902 ± 0.469 | 5.66 ± 0.77 | [6] |
| 300 mg (once daily for 5 doses) | 0.500 ± 0.168 | 2.09 ± 0.03 | 3.067 ± 1.205 | 4.94 ± 0.66 | [6] |
Table 2: Mass Spectrometry Parameters for Cethromycin and this compound
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Ionization Mode | Reference |
| Cethromycin | 766.5 | 158.2 | To be optimized | To be optimized | ESI+ | [8] |
| This compound (Projected) | 772.5 | 158.2 or other stable fragment | To be optimized | To be optimized | ESI+ |
Note: Cone voltage and collision energy are instrument-dependent and require optimization.
Experimental Protocol: Quantification of Cethromycin in Human Plasma
This section outlines a typical experimental protocol for the quantification of Cethromycin in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is a composite based on established methods for macrolide antibiotics and should be fully validated according to regulatory guidelines (e.g., ICH M10).[9][10]
5.1. Materials and Reagents
-
Cethromycin reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
5.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cethromycin and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a concentration that yields a consistent and robust signal (e.g., 100 ng/mL).
5.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5.4. LC-MS/MS Conditions
-
LC System: A validated UHPLC or HPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of Cethromycin from potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
5.5. Method Validation The bioanalytical method must be validated for selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, carry-over, dilution integrity, and stability as per regulatory guidelines.[9][10]
Visualizations
The following diagrams illustrate key aspects of the workflow and mechanisms described in this guide.
Caption: Bioanalytical workflow for Cethromycin quantification.
Caption: Analyte vs. Internal Standard relationship.
Caption: Cethromycin's mechanism of action on the ribosome.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Cethromycin in biological matrices. Its mechanism of action as an internal standard relies on its chemical similarity to the analyte, allowing it to effectively compensate for analytical variability. The use of a validated LC-MS/MS method with this compound enables researchers to generate high-quality pharmacokinetic and other bioanalytical data, which is crucial for the successful development of Cethromycin as a therapeutic agent. This guide provides a foundational understanding and practical framework for the implementation of this compound in a research setting.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Steady-State Plasma and Intrapulmonary Pharmacokinetics and Pharmacodynamics of Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the Structural and Pharmacokinetic Differences Between Cethromycin and Cethromycin-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural distinctions between the ketolide antibiotic Cethromycin and its deuterated isotopologue, Cethromycin-d6. It further explores the anticipated impact of this isotopic substitution on the compound's pharmacokinetic profile, offering valuable insights for researchers in drug development and medicinal chemistry.
Core Structural Differences
Cethromycin is a semi-synthetic macrolide antibiotic belonging to the ketolide class. Its deuterated analog, this compound, is structurally identical with the exception of the substitution of six hydrogen atoms with deuterium (B1214612) atoms.
1.1. Molecular Structure
The core structure of Cethromycin consists of a 14-membered macrolide ring, a desosamine (B1220255) sugar, and a C-11/C-12 carbamate (B1207046) side chain. In this compound, the six hydrogen atoms on the N,N-dimethylamino group of the desosamine sugar moiety are replaced with deuterium.
1.2. Chemical Properties
The primary physical difference between the two molecules is their molecular weight, as detailed in the table below. This seemingly minor alteration can have significant implications for the molecule's metabolic fate.
| Property | Cethromycin | This compound |
| Chemical Formula | C42H59N3O10 | C42H53D6N3O10 |
| Molecular Weight | 765.93 g/mol | 771.97 g/mol |
Pharmacokinetic Profile of Cethromycin
Cethromycin exhibits pharmacokinetic properties that are crucial for its clinical application. The following table summarizes key pharmacokinetic parameters observed in human studies.
| Parameter | Value (for a 300 mg oral dose) |
| Maximum Plasma Concentration (Cmax) | 0.500 ± 0.168 µg/mL |
| Time to Maximum Plasma Concentration (Tmax) | 2.09 ± 0.03 hours |
| Area Under the Curve (AUC) | 3.067 ± 1.205 µg*h/mL |
| Plasma Half-life (t1/2) | 4.94 ± 0.66 hours |
| Volume of Distribution (Vd) | 761 ± 293 L |
The Impact of Deuteration on Pharmacokinetics: Cethromycin vs. This compound
-
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the N-demethylation of the dimethylamino group is a known metabolic pathway for macrolides, the deuteration at this position in this compound is expected to slow down this metabolic process.
-
Reduced Metabolism: A slower rate of metabolism would likely lead to a decrease in the formation of the N-desmethyl metabolite of Cethromycin.
-
Increased Half-life: By reducing the rate of metabolic clearance, the biological half-life of this compound is anticipated to be longer than that of Cethromycin.
-
Increased Exposure: A longer half-life and reduced clearance would result in a greater overall systemic exposure, which would be reflected in a higher Area Under the Curve (AUC) value for this compound compared to Cethromycin.
These anticipated effects are summarized in the table below:
| Pharmacokinetic Parameter | Expected Change in this compound vs. Cethromycin | Rationale |
| Metabolism (N-demethylation) | Decreased | Stronger C-D bond slows enzymatic cleavage. |
| Plasma Half-life (t1/2) | Increased | Reduced rate of metabolic clearance. |
| Area Under the Curve (AUC) | Increased | Greater systemic exposure due to slower clearance. |
| Maximum Plasma Concentration (Cmax) | Potentially Increased | Slower initial metabolism could lead to higher peak concentrations. |
| Clearance (CL) | Decreased | Slower metabolism reduces the rate at which the drug is eliminated. |
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the study of Cethromycin and this compound.
4.1. Synthesis of this compound
This is a plausible synthetic route based on general methods for deuteromethylation.
-
Preparation of the Precursor: Start with a suitable protected precursor of Cethromycin where the N,N-dimethylamino group is replaced with a primary or secondary amine.
-
Deuteromethylation: React the precursor with a deuterated methylating agent, such as deuterated formaldehyde (B43269) (CD2O) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN), or with deuterated methyl iodide (CD3I). The reaction is typically carried out in a suitable aprotic solvent such as acetonitrile (B52724) or DMF.
-
Purification: The reaction mixture is purified using column chromatography on silica (B1680970) gel to isolate the deuterated product.
-
Deprotection: Removal of any protecting groups to yield this compound.
-
Characterization: The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.
4.2. Mass Spectrometry for Isotopic Labeling Confirmation
-
Sample Preparation: Prepare solutions of Cethromycin and this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system.
-
Chromatography: Inject the samples onto a C18 column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Acquire full scan mass spectra in positive ion mode.
-
Data Analysis: Compare the mass spectra of Cethromycin and this compound. The molecular ion peak for this compound should be approximately 6 Da higher than that of Cethromycin, confirming the incorporation of six deuterium atoms.
4.3. NMR Spectroscopy for Structural Verification
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. The spectrum of this compound should show a significant reduction or complete absence of the signal corresponding to the N,N-dimethyl protons, which is typically a singlet in the 2.2-2.5 ppm range in the spectrum of Cethromycin.
-
13C NMR Spectroscopy: Acquire a proton-decoupled 13C NMR spectrum to confirm that the carbon skeleton remains unchanged.
4.4. In Vivo Pharmacokinetic Study
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Dosing: Administer Cethromycin or this compound orally to two separate groups of animals at a clinically relevant dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma samples and quantify the concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 for both compounds.
Visualizations
5.1. Cethromycin Mechanism of Action
Cethromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.
Caption: Cethromycin's mechanism of action.
5.2. Experimental Workflow for Comparative Pharmacokinetics
The following workflow outlines the key steps in a comparative pharmacokinetic study of Cethromycin and this compound.
Caption: Comparative pharmacokinetic workflow.
Methodological & Application
Application Notes and Protocols for the Quantification of Cethromycin using Cethromycin-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cethromycin (B1668416) is a potent, fourth-generation ketolide antibiotic effective against a broad spectrum of respiratory pathogens, including macrolide-resistant strains. Accurate and precise quantification of cethromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Cethromycin-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of this compound to the unlabeled analyte ensure that it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to highly reliable and reproducible results.
This document provides a detailed application note and protocol for the quantification of cethromycin in human plasma using this compound as an internal standard. The methodologies and data presented are based on established principles for the analysis of macrolide and ketolide antibiotics and adhere to regulatory guidelines for bioanalytical method validation.
Mechanism of Action of Cethromycin
Cethromycin, like other ketolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs with high affinity at or near the peptidyl transferase center, preventing the elongation of the polypeptide chain and ultimately leading to bacterial cell death or inhibition of growth. The unique structural features of ketolides allow for a tighter binding to the ribosome compared to older macrolides, which contributes to their enhanced activity against resistant bacterial strains.
Application Note: Quantitative Analysis of Cethromycin in Human Plasma using a Validated LC-MS/MS Method with Cethromycin-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cethromycin in human plasma. The method utilizes Cethromycin-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing excellent recovery and minimizing matrix effects. The chromatographic separation is achieved on a C8 reversed-phase column with a rapid gradient elution, allowing for a short run time. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise quantification of Cethromycin in a biological matrix.
Introduction
Cethromycin is a ketolide antibiotic that has demonstrated potent activity against a range of respiratory pathogens. To accurately assess its pharmacokinetic profile and support clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability during sample preparation and ionization. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation for the quantitative determination of Cethromycin in human plasma.
Experimental Protocols
Materials and Reagents
-
Cethromycin reference standard (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Ammonium acetate (B1210297) (≥99% purity)
-
Acetic acid (glacial, ≥99.7% purity)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Solutions
-
Cethromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cethromycin reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Cethromycin Working Solutions: Prepare a series of working solutions by serially diluting the Cethromycin stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound IS working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase A.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C8 reversed-phase, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0-0.5 min: 50% B
-
0.5-2.0 min: 50-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-50% B
-
2.6-3.5 min: 50% B
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cethromycin: m/z 766.4 → 608.4
-
This compound: m/z 772.4 → 614.4
-
(Note: The exact MRM transitions should be optimized in the laboratory.)
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| MQC | 100 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| HQC | 800 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
Table 3: Summary of Stability Studies
| Stability Test | Conditions | Concentration (ng/mL) | Accuracy (%) |
| Freeze-Thaw Stability | 3 cycles, -80°C to RT | 3 and 800 | 85 - 115 |
| Short-Term Stability | 24 hours at Room Temperature | 3 and 800 | 85 - 115 |
| Long-Term Stability | 30 days at -80°C | 3 and 800 | 85 - 115 |
| Post-Preparative Stability | 48 hours in Autosampler (4°C) | 3 and 800 | 85 - 115 |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Logical relationship of using this compound as an internal standard.
Application Notes and Protocols for Cethromycin-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cethromycin-d6, a deuterium-labeled internal standard, for the accurate and reliable pharmacokinetic analysis of the ketolide antibiotic, cethromycin (B1668416). The protocols outlined below are intended to guide researchers in designing and executing robust bioanalytical assays for drug development and clinical studies.
Introduction to Cethromycin and the Role of Deuterated Standards
Cethromycin is a ketolide antibiotic with broad-spectrum activity against various respiratory pathogens[1][2]. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety[3][4].
Pharmacokinetic (PK) studies are essential for characterizing the ADME properties of a drug. A key component of robust PK assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, in which six hydrogen atoms are replaced with deuterium, is an ideal SIL-IS for the quantitative analysis of cethromycin. Deuterium labeling offers several advantages in pharmacokinetic studies, including improved analytical accuracy and precision by compensating for variability in sample preparation and instrument response[].
Mechanism of Action of Cethromycin
Cethromycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This mechanism is similar to that of macrolide antibiotics. The binding of cethromycin to the ribosome blocks the exit tunnel for newly synthesized peptides, leading to the cessation of bacterial growth.
Pharmacokinetic Properties of Cethromycin
Pharmacokinetic parameters of cethromycin have been evaluated in healthy adult volunteers. The data presented below is summarized from studies involving oral administration of cethromycin.
Table 1: Pharmacokinetic Parameters of Cethromycin in Healthy Adults (Single and Multiple Doses)
| Dosage Regimen | Cmax (µg/mL) | Tmax (hr) | AUC0-24 (µg·h/mL) | Half-life (t1/2) (hr) |
| 150 mg once daily for 5 doses | 0.181 ± 0.084 | 2.01 ± 1.30 | 0.902 ± 0.469 | 4.85 ± 1.10 |
| 300 mg once daily for 5 doses | 0.500 ± 0.168 | 2.09 ± 0.03 | 3.067 ± 1.205 | 4.94 ± 0.66 |
| 150 mg single dose | 0.318 ± 161 (ng/mL) | 1.79 ± 0.50 | 1.596 ± 876 (ng·h/mL) | 5.66 ± 0.77 |
Data sourced from DrugBank Online and PubChem.
Table 2: Steady-State Pharmacokinetic Parameters of Cethromycin in Plasma, Epithelial Lining Fluid (ELF), and Alveolar Cells (AC)
| Dosage (300 mg once daily) | Cmax (µg/mL) | AUC0-24 (µg·h/mL) | Half-life (t1/2) (hr) |
| Plasma | 0.500 ± 0.168 | 3.067 ± 1.205 | 4.94 ± 0.66 |
| ELF | 2.7 ± 2.0 | 24.15 | 5.26 |
| AC | 55.4 ± 38.7 | 636.2 | 11.6 |
Data from a study on steady-state plasma and intrapulmonary pharmacokinetics.
Experimental Protocols
The following protocols describe a representative workflow for a pharmacokinetic study of cethromycin using this compound as an internal standard.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the extraction of cethromycin and this compound from plasma samples.
Materials:
-
Human plasma samples containing cethromycin
-
This compound (internal standard) solution
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol for protein precipitation.
-
Vortex the mixture for 60 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the supernatant to a clean tube.
-
Add 200 µL of water containing 0.1% formic acid.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Quantification of Cethromycin
This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization of parameters will be necessary for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-1.2 min: 10-35% B
-
1.2-3.5 min: 35-70% B
-
3.5-4.2 min: 70-90% B
-
4.2-5.2 min: 90% B
-
5.2-5.5 min: 90-10% B
-
5.5-6.0 min: 10% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Cethromycin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific m/z values need to be determined by direct infusion of cethromycin and this compound standards. A previously reported method used m/z 776 -> 168 for cethromycin.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the pharmacokinetic study of cethromycin.
Caption: Cethromycin's mechanism of action involves binding to the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.
Caption: A typical workflow for a pharmacokinetic study, from drug administration to data analysis.
Caption: The logical flow of analysis within the LC-MS/MS system for the quantification of cethromycin using its deuterated internal standard.
References
- 1. Steady-State Plasma and Intrapulmonary Pharmacokinetics and Pharmacodynamics of Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cethromycin--- ABT-773_Chemicalbook [m.chemicalbook.com]
- 3. Cethromycin: a new ketolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cethromycin: a promising new ketolide antibiotic for respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Cethromycin in Human Plasma using LC-MS/MS with Cethromycin-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the ketolide antibiotic, Cethromycin, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cethromycin-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. This document provides a detailed protocol, including sample preparation, chromatographic and mass spectrometric conditions, and comprehensive method validation data.
Introduction
Cethromycin is a potent ketolide antibiotic with a broad spectrum of activity against respiratory pathogens. Accurate and reliable quantification of Cethromycin in biological matrices is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. This application note describes a high-throughput LC-MS/MS method for the determination of Cethromycin in human plasma. The methodology is designed to be rapid, reproducible, and to meet the stringent requirements of bioanalytical method validation guidelines. The inclusion of this compound as an internal standard compensates for potential variability during sample processing and instrumental analysis, thereby enhancing the reliability of the results.
Experimental
Materials and Reagents
-
Cethromycin reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant)
Stock and Working Solutions
Cethromycin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cethromycin reference standard and dissolve in 10 mL of methanol.
Cethromycin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cethromycin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: LC Gradient Profile
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cethromycin | 776.5 | 168.1 | 40 | 25 |
| This compound | 782.5 | 168.1 | 40 | 25 |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Cethromycin in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results are summarized in Table 3.
Table 3: Accuracy and Precision of Cethromycin Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 98.5 - 103.2 | ≤ 8.5 | 97.8 - 104.5 | ≤ 9.2 |
| LQC | 3 | 96.7 - 102.1 | ≤ 6.8 | 95.9 - 103.3 | ≤ 7.5 |
| MQC | 100 | 98.2 - 101.5 | ≤ 5.1 | 97.5 - 102.8 | ≤ 6.3 |
| HQC | 800 | 97.9 - 100.8 | ≤ 4.5 | 96.8 - 101.9 | ≤ 5.7 |
Selectivity
No significant interference was observed from endogenous plasma components at the retention times of Cethromycin and this compound.
Stability
Cethromycin was found to be stable in human plasma for at least 24 hours at room temperature, for at least 3 freeze-thaw cycles, and for at least 30 days when stored at -80°C.
Visualizations
Application Note: High-Throughput Bioanalysis of Cethromycin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of the ketolide antibiotic cethromycin (B1668416) in human plasma. The assay employs a simple and rapid protein precipitation for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cethromycin-d6 (B1165047) is utilized as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method is validated over a linear range of 1.0 to 1,000 ng/mL and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Cethromycin is a potent ketolide antibiotic with a broad spectrum of activity against respiratory pathogens. To accurately characterize its pharmacokinetic profile and ensure therapeutic efficacy, a reliable bioanalytical method for its determination in human plasma is essential. This application note presents a validated LC-MS/MS method that is both sensitive and specific for the quantification of cethromycin, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability during sample processing.
Experimental
Materials and Reagents
-
Analytes: Cethromycin, this compound (Internal Standard)
-
Chemicals and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (K2-EDTA)
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Liquid Chromatography Conditions
A C8 reversed-phase column was used for the chromatographic separation.[1][2] The mobile phase consisted of a mixture of acetonitrile and an aqueous solution containing 0.05% acetic acid and 5 mM ammonium (B1175870) acetate.[1][2] A gradient elution can be optimized to achieve good peak shape and resolution.
| Parameter | Value |
| Column | C8 Reversed-Phase, e.g., 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.05% Acetic Acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3.5 minutes[1] |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive ion electrospray mode, with detection carried out using multiple reaction monitoring (MRM).
| Parameter | Cethromycin | This compound |
| Precursor Ion (m/z) | [Value] | [Value+6] |
| Product Ion (m/z) | [Value] | [Value] |
| Dwell Time | 150 ms | 150 ms |
| Collision Energy (eV) | [Value] | [Value] |
| Ion Source Temperature | 500 °C | 500 °C |
(Note: Specific m/z transitions and optimal collision energies should be determined by direct infusion of the analytes.)
Preparation of Standards and Quality Control Samples
Stock solutions of cethromycin and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of cethromycin into blank human plasma.
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of cethromycin from human plasma.
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Results and Discussion
Method Validation
The bioanalytical method was validated for linearity, accuracy, precision, and recovery.
-
Linearity: The calibration curve was linear over the concentration range of 1.0 to 1,000 ng/mL for cethromycin in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.
-
Accuracy and Precision: The intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3.0 | < 10% | 90-110% | < 10% | 90-110% |
| Medium | 100 | < 8% | 92-108% | < 8% | 92-108% |
| High | 800 | < 6% | 95-105% | < 6% | 95-105% |
-
Recovery: The extraction recovery of cethromycin from human plasma was determined to be consistent and reproducible across the different QC levels.
Pharmacokinetic Study Application
The validated method was successfully applied to determine the plasma concentrations of cethromycin in samples from a clinical study. The method demonstrated sufficient sensitivity to quantify cethromycin concentrations at various time points following administration.
Visualization of Experimental Workflow
Caption: Workflow for the bioanalysis of cethromycin in human plasma.
Conclusion
A simple, rapid, and reliable LC-MS/MS method for the quantification of cethromycin in human plasma has been developed and validated. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for high-throughput bioanalysis in support of clinical pharmacokinetic studies.
References
- 1. A high-performance liquid chromatographic-tandem mass spectrometric method for the determination of cethromycin (ABT-773) in human plasma, bronchoalveolar lavage fluid, and alveolar cells [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-State Plasma and Intrapulmonary Pharmacokinetics and Pharmacodynamics of Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]
Cethromycin-d6 in Drug Metabolism and CYP3A4 Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cethromycin (B1668416) is a ketolide antibiotic that has been investigated for its potent antibacterial activity. As with many macrolide and ketolide antibiotics, understanding its metabolic profile and potential for drug-drug interactions is crucial for its development and safe clinical use. A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs.[1]
Cethromycin-d6, a deuterated form of cethromycin, serves as an invaluable tool in these investigations. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis, as it accurately corrects for variations in sample processing and matrix effects, ensuring high precision and accuracy of the analytical data.[2][3] This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies and, by extension, for assessing the CYP3A4 inhibitory potential of cethromycin.
Application of this compound in Drug Metabolism Studies
Stable isotope-labeled compounds like this compound are fundamental in modern drug metabolism and pharmacokinetic (DMPK) studies. Their utility spans from early discovery to clinical development.
Key Applications:
-
Internal Standard in Quantitative Bioanalysis: this compound is the ideal internal standard for the quantification of cethromycin in biological matrices (e.g., plasma, urine, microsomes). Because it is chemically identical to cethromycin, it co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer, allowing for reliable and robust quantification.[3]
-
Metabolite Identification: Studies using a mixture of labeled (this compound) and unlabeled cethromycin can aid in the identification of metabolites. The characteristic isotopic pattern in the mass spectra helps to distinguish drug-related material from endogenous matrix components.
-
Pharmacokinetic (PK) Studies: Accurate measurement of cethromycin concentrations in plasma over time, facilitated by the use of this compound, is essential for determining key PK parameters such as clearance, volume of distribution, and half-life.
Cethromycin as a CYP3A4 Inhibitor
Like other macrolide antibiotics such as erythromycin (B1671065) and clarithromycin, cethromycin has been identified as an inhibitor of CYP3A4.[4] This inhibition can be reversible or time-dependent (TDI), where the inhibitor inactivates the enzyme over time. Understanding the nature and potency of this inhibition is critical for predicting potential drug-drug interactions (DDIs).
Quantitative Data on CYP3A4 Inhibition
The following table summarizes the in vitro CYP3A4/5 inhibition data for cethromycin in comparison to other macrolide and ketolide antibiotics, as determined in human liver microsomes.
| Compound | CYP3A4/5 IC50 (µM) | Reference |
| Cethromycin | 1.7 | [4] |
| Nafithromycin | 21.6 | [4] |
| Clarithromycin | 0.9 | [4] |
| Telithromycin | 0.4 | [4] |
| Solithromycin | 1.4 | [4] |
IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specified experimental conditions.
Experimental Protocols
The following are detailed protocols for a CYP3A4 inhibition assay. This compound's role in these protocols is as an internal standard for the accurate quantification of the probe substrate metabolite.
Protocol 1: Direct Inhibition of CYP3A4 in Human Liver Microsomes (IC50 Determination)
This protocol determines the concentration of cethromycin required to inhibit 50% of CYP3A4 activity.
Materials:
-
Cethromycin
-
This compound (for potential use as an analytical internal standard if cethromycin itself were the analyte)
-
Pooled Human Liver Microsomes (HLMs)
-
CYP3A4 Probe Substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a deuterated version of the metabolite) for stopping the reaction and for analysis.
-
96-well plates
-
Incubator
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for determining the direct CYP3A4 inhibition IC50 of Cethromycin.
Procedure:
-
Prepare Cethromycin Stock Solution: Prepare a high-concentration stock solution of cethromycin in a suitable organic solvent (e.g., DMSO, acetonitrile). Then, perform serial dilutions to create a range of working concentrations. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Prepare Incubation Mixtures: In a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer (pH 7.4)
-
Pooled Human Liver Microsomes (final concentration typically 0.1-0.2 mg/mL)
-
CYP3A4 probe substrate (e.g., midazolam at a concentration near its Km, typically 1-5 µM)
-
Varying concentrations of cethromycin (or solvent for control wells).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) during which the reaction is linear.
-
Terminate Reaction: Stop the reaction by adding a volume of cold acetonitrile containing the internal standard (e.g., d4-1-hydroxymidazolam if midazolam is the substrate). The internal standard allows for accurate quantification of the metabolite formed.
-
Sample Preparation for Analysis: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each cethromycin concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the cethromycin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Time-Dependent Inhibition (TDI) of CYP3A4 (IC50 Shift Assay)
This assay is a screening method to determine if cethromycin is a time-dependent inhibitor of CYP3A4. It compares the IC50 value with and without a pre-incubation step in the presence of NADPH. A significant decrease (shift) in the IC50 value after pre-incubation suggests TDI.
Materials: Same as Protocol 1.
Experimental Workflow Diagram:
Caption: Workflow for the CYP3A4 Time-Dependent Inhibition (TDI) IC50 Shift Assay.
Procedure:
-
Prepare two 96-well plates as described in Protocol 1.
-
Plate 1 (Without NADPH Pre-incubation):
-
Add buffer, HLMs, and varying concentrations of cethromycin.
-
Pre-incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
Incubate for a short period (e.g., 5 minutes).
-
-
Plate 2 (With NADPH Pre-incubation):
-
Add buffer, HLMs, varying concentrations of cethromycin, AND the NADPH regenerating system.
-
Pre-incubate at 37°C for 30 minutes. This allows for the formation of any inhibitory metabolites.
-
Initiate the reaction by adding the probe substrate.
-
Incubate for a short period (e.g., 5 minutes).
-
-
Terminate and Analyze: Stop the reactions in both plates, process the samples, and analyze by LC-MS/MS as described in Protocol 1.
-
Data Analysis: Calculate the IC50 value for each condition. A significant leftward shift in the IC50 value from Plate 1 to Plate 2 indicates time-dependent inhibition.
Conclusion
This compound is a critical reagent for the accurate and precise quantification of cethromycin in various in vitro and in vivo matrices. Its use as an internal standard in LC-MS/MS assays is essential for reliable pharmacokinetic and drug metabolism studies. The provided data and protocols demonstrate that the parent compound, cethromycin, is a potent inhibitor of CYP3A4. The IC50 shift assay can further elucidate whether this inhibition is time-dependent, which has significant implications for its clinical drug-drug interaction profile. These application notes and protocols provide a framework for researchers to investigate the metabolic properties and DDI potential of cethromycin and similar compounds.
References
Application Note: Quantification of Cethromycin in Human Plasma using a Validated LC-MS/MS Method with Cethromycin-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cethromycin in human plasma. The method utilizes Cethromycin-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Two detailed sample preparation protocols, protein precipitation (PP) and solid-phase extraction (SPE), are provided to accommodate different laboratory needs and sample complexities. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Cethromycin.
Introduction
Cethromycin is a ketolide antibiotic with potent activity against a broad spectrum of respiratory pathogens, including resistant strains. Accurate quantification of Cethromycin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in the drug development process. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental
Materials and Reagents
-
Cethromycin reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Solid-phase extraction cartridges (e.g., Oasis HLB or equivalent)
Instrumentation
-
A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A UHPLC or HPLC system capable of gradient elution.
Liquid Chromatography Conditions
A C8 or C18 reversed-phase column is suitable for the separation of Cethromycin.[1][2] The following conditions have been shown to be effective:
| Parameter | Condition |
| Column | C8 Reversed-Phase, e.g., 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1.5 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect Cethromycin and this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 1: MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Cethromycin | 776.5 | 168.1 | 100 | 55 | 44 |
| This compound | 782.5 | 168.1 | 100 | 55 | 44 |
Note: The MRM transition for Cethromycin is based on published literature.[1] The precursor ion for this compound is predicted based on a mass shift of +6 Da from the unlabeled compound, assuming the fragmentation pattern remains similar.
Sample Preparation Protocols
Two protocols are provided for the extraction of Cethromycin from human plasma.
Protocol 1: Protein Precipitation (PP)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (10% B).
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (10% B).
-
Vortex and inject into the LC-MS/MS system.
Method Validation
The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of the analytes.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of Cethromycin into blank plasma. A linear range of 1 to 1000 ng/mL is typically achievable.[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Evaluated by comparing the response of the analytes in post-extraction spiked blank plasma with the response in a neat solution.
-
Recovery: The efficiency of the extraction process should be determined at different concentrations.
-
Stability: The stability of Cethromycin in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Data Presentation
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Cethromycin/Cethromycin-d6) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.92 |
Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.
Visualizations
Caption: Experimental workflow for Cethromycin quantification.
Caption: Logical relationship of the LC-MS/MS process.
References
Application Notes and Protocols for the Use of Cethromycin-d6 in Tissue Distribution Studies of Cethromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting tissue distribution studies of the ketolide antibiotic, Cethromycin, using its deuterated analog, Cethromycin-d6, as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Cethromycin is a ketolide antibiotic with potent activity against a broad spectrum of respiratory pathogens.[1][2] Understanding the distribution of Cethromycin into various tissues is crucial for predicting its efficacy and potential for toxicity. Tissue distribution studies are a fundamental component of preclinical pharmacokinetic and pharmacodynamic (PK/PD) assessments in the drug development process.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[3][4] this compound has identical chemical and physical properties to Cethromycin, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variability in extraction recovery and matrix effects.[5] Its different mass allows for its distinction from the unlabeled drug by the mass spectrometer, enabling accurate and precise quantification.[6]
This document provides detailed methodologies for a tissue distribution study of Cethromycin in a murine model, employing this compound as an internal standard.
Mechanism of Action
Cethromycin, like other ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1] It binds to the 50S subunit of the bacterial ribosome at two key sites within the 23S rRNA, effectively blocking the exit tunnel for newly synthesized peptides.[1][7] This dual-binding action contributes to its high affinity for the ribosome and its activity against some macrolide-resistant bacterial strains.
Mechanism of action of Cethromycin.
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of Cethromycin in plasma, lung, and liver tissue from a study in mice following single oral doses.[8] This data highlights the significant accumulation of Cethromycin in tissues, particularly the liver.
| Tissue | Dose (mg/kg) | Cmax (ng/g or ng/mL) | AUC0–72 (ngh/g or ngh/mL) |
| Plasma | 30 | 34,429 ± 3,572 | 117,134 ± 9,894 |
| 60 | 120 | 8,297 ± 604 | |
| 120 | 2,322,030 ± 83,339 | 17,565,300 ± 2,061,010 | |
| Lung | 30 | 481,883 ± 45,681 | 1,502,310 ± 122,398 |
| 60 | 1,291,870 ± 189,700 | 4,856,050 ± 616,430 | |
| 120 | 2,322,030 ± 83,339 | 17,565,300 ± 2,061,010 | |
| Liver | 30 | 1,098,800 ± 253,711 | 3,585,590 ± 596,799 |
| 60 | 2,063,840 ± 74,153 | 8,573,030 ± 451,875 | |
| 120 | 6,221,820 ± 1,501,440 | 37,067,800 ± 4,292,660 |
Data presented as mean ± standard deviation.
Experimental Protocols
The following protocols provide a detailed methodology for a Cethromycin tissue distribution study in mice.
Experimental Workflow
Experimental workflow for tissue distribution study.
Animal Dosing and Sample Collection
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Dosing: Administer Cethromycin orally at desired dose levels (e.g., 30, 60, and 120 mg/kg).[8]
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Tissue Collection: Immediately following blood collection, euthanize the animals and harvest tissues of interest (e.g., lung, liver, kidney, spleen, brain).
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
Sample Preparation and Extraction
-
Tissue Homogenization:
-
Accurately weigh a portion of each tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.
-
-
Internal Standard Spiking:
-
To an aliquot of plasma or tissue homogenate, add a known amount of this compound solution (available from suppliers such as BDG Synthesis) to serve as the internal standard.[9]
-
-
Protein Precipitation and Extraction:
-
Add a protein precipitating agent, such as acetonitrile (B52724), to the samples.
-
Vortex mix the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing Cethromycin and this compound to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the LC-MS/MS mobile phase for analysis.
-
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C8 or C18 reversed-phase column is suitable for the separation of Cethromycin.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used.
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in the positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Cethromycin and this compound. Based on the literature for Cethromycin, a potential transition to monitor would be m/z 766.5 → 158.2.[8] The transition for this compound would be shifted by the number of deuterium (B1214612) atoms (e.g., m/z 772.5 → 158.2 for a d6-labeled compound). These transitions should be optimized for the specific instrument used.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Cethromycin into blank plasma or tissue homogenate, along with a fixed concentration of this compound.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of Cethromycin to this compound against the concentration of Cethromycin.
-
Concentration Determination: Determine the concentration of Cethromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Tissue Concentration Calculation: Express the tissue concentrations as ng of Cethromycin per gram of tissue.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative determination of Cethromycin in various biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the preclinical development of Cethromycin and other related antibiotics, enabling accurate assessment of their tissue distribution profiles. This information is critical for establishing the pharmacokinetic-pharmacodynamic relationships that underpin the rational use of these important therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cethromycin: a new ketolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Cethromycin | C42H59N3O10 | CID 156417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cethromycin Pharmacokinetics and Pharmacodynamics for Single Dose Cure of Plasmodium berghei Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdg.co.nz [bdg.co.nz]
Application Note: Quantitative Analysis of Cethromycin in Bronchoalveolar Lavage Fluid using Cethromycin-d6
Abstract
This application note details a robust and sensitive method for the quantification of the ketolide antibiotic, Cethromycin, in human bronchoalveolar lavage (BAL) fluid. The analytical method employs a stable isotope-labeled internal standard, Cethromycin-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic (PK/PD) studies of Cethromycin in the pulmonary system.
Introduction
Cethromycin is a potent ketolide antibiotic effective against a broad spectrum of respiratory pathogens. To understand its efficacy and safety profile, it is crucial to determine its concentration at the site of action, the lungs. Bronchoalveolar lavage (BAL) fluid provides a vital matrix for assessing the intrapulmonary concentrations of antimicrobial agents.[1] The complexity of BAL fluid necessitates a highly selective and sensitive analytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis via LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.[2] This document provides a comprehensive protocol for the extraction and analysis of Cethromycin from BAL fluid.
Data Presentation
The following tables summarize the typical quantitative performance data for the analysis of Cethromycin in BAL fluid using a stable isotope-labeled internal standard. These values are representative of expected performance metrics for a validated bioanalytical method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC Column | C8 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Proposed MRM Transitions for Cethromycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cethromycin | [To be determined based on Cethromycin's exact mass + H]⁺ | [To be determined based on major fragment ions] | [To be optimized] |
| This compound | [Precursor of Cethromycin + 6]⁺ | [To be determined based on major fragment ions + 6 or other stable fragment] | [To be optimized] |
Table 3: Typical Method Validation Performance Characteristics
| Parameter | Acceptance Criteria |
| Calibration Curve Range | 0.2 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[3] |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentrations |
Experimental Protocols
Materials and Reagents
-
Cethromycin reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human bronchoalveolar lavage (BAL) fluid (blank)
-
Standard laboratory glassware and pipettes
-
Microcentrifuge tubes
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cethromycin and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Cethromycin primary stock solution with 50:50 acetonitrile/water to prepare a series of working standards for the calibration curve (e.g., 2, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation (Solvent Extraction)
-
Aliquoting: To 200 µL of BAL fluid sample (calibrators, quality controls, and unknown samples) in a microcentrifuge tube, add 20 µL of the 50 ng/mL this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation and Extraction: Add 600 µL of acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C8 reversed-phase, 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for column re-equilibration. The total run time is expected to be around 3.5 to 5 minutes.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ions for both Cethromycin and this compound by infusing the individual standard solutions into the mass spectrometer.
-
Dwell Time: Set to an appropriate value to ensure a sufficient number of data points across each chromatographic peak.
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of Cethromycin in BAL fluid.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Cethromycin in bronchoalveolar lavage fluid. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for supporting clinical and preclinical studies aimed at understanding the pulmonary pharmacokinetics of Cethromycin. Adherence to this protocol and proper method validation will yield high-quality data for informed decision-making in drug development.
References
Application Notes and Protocols for Cethromycin-d6 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cethromycin is a ketolide antibiotic, a class of macrolide derivatives designed to be effective against bacteria resistant to traditional macrolides. In quantitative bioanalysis, such as pharmacokinetic and metabolic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are essential for achieving accurate and precise results. Cethromycin-d6, a deuterated form of Cethromycin, serves as an ideal internal standard as it shares near-identical chemical and physical properties with the parent compound, ensuring it effectively accounts for variations during sample preparation and analysis.
This document provides detailed protocols for the preparation of this compound stock and working solutions for use in analytical method development and routine sample analysis.
Data Presentation
The following tables summarize the recommended concentrations and storage conditions for this compound solutions.
Table 1: this compound Stock Solution Recommendations
| Parameter | Recommendation | Solvent | Storage Temperature | Stability |
| Concentration | 1 mg/mL | DMSO, Methanol, or Acetonitrile | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C[1] |
Table 2: this compound Working Solution Recommendations
| Parameter | Typical Concentration Range | Diluent | Storage Temperature | Stability |
| Concentration | 10 ng/mL - 1000 ng/mL | Methanol, Acetonitrile, or Mobile Phase | -20°C | Up to 1 month |
Experimental Protocols
Materials and Reagents
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Acetonitrile, HPLC or LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber glass or polypropylene (B1209903) vials for storage
Protocol 1: Preparation of 1 mg/mL this compound Primary Stock Solution
-
Weighing: Accurately weigh a suitable amount (e.g., 1 mg) of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound powder to a clean, dry volumetric flask. Add a small amount of the chosen solvent (DMSO, Methanol, or Acetonitrile) to dissolve the powder completely. Gentle vortexing or sonication may be used to aid dissolution. Cethromycin is highly soluble in DMSO (up to 100 mg/mL).
-
Dilution: Once fully dissolved, bring the solution to the final volume with the solvent to achieve a concentration of 1 mg/mL.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriately labeled amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
Protocol 2: Preparation of 100 ng/mL this compound Working Solution
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution to improve accuracy. For example, dilute the 1 mg/mL primary stock solution 1:100 with the chosen diluent (e.g., Methanol or Acetonitrile) to obtain a 10 µg/mL intermediate solution.
-
Final Dilution: From the 10 µg/mL intermediate solution, perform a further 1:100 dilution with the appropriate diluent (e.g., the initial mobile phase of your LC method) to achieve the final working concentration of 100 ng/mL.
-
Storage: Store the working solution in a tightly sealed vial at -20°C. It is recommended to prepare fresh working solutions regularly (e.g., weekly or bi-weekly) to ensure concentration accuracy.
Mechanism of Action of Cethromycin
Cethromycin, like other ketolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding blocks the exit tunnel through which newly synthesized peptides emerge, thereby halting protein elongation and ultimately leading to bacterial cell death or inhibition of growth. The dual binding mechanism of ketolides contributes to their efficacy against some macrolide-resistant bacterial strains.
Caption: Mechanism of action of Cethromycin.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and use of this compound internal standard solutions in a typical quantitative analysis.
Caption: Workflow for this compound solution preparation and use.
References
Troubleshooting & Optimization
Cethromycin-d6 Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cethromycin-d6 in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of this compound in solution. | The chosen solvent may be incompatible. Macrolide antibiotics can be susceptible to degradation under certain conditions. For instance, while ketolides like Cethromycin (B1668416) are generally more stable in acidic conditions than older macrolides, extreme pH or the presence of certain reactive species can still lead to degradation.[1][2] | - Review the solvent's properties (e.g., pH, potential for hydrolysis).- Consider using a more inert solvent such as acetonitrile (B52724) or a buffered aqueous solution.- Perform a preliminary stability test with your chosen solvent system before proceeding with extensive experiments. |
| Inconsistent analytical results (e.g., varying concentrations in HPLC analysis). | This could be due to ongoing degradation in the autosampler, improper storage of stock solutions, or issues with the analytical method itself. | - Ensure stock solutions are stored at the recommended temperature (typically -20°C or below) and protected from light.[3]- Minimize the time samples spend in the autosampler.- Verify the suitability of the analytical method, including the mobile phase composition. A common mobile phase for Cethromycin analysis consists of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer with acetic acid.[4] |
| Precipitation of this compound from solution. | The solubility of this compound may be limited in the selected solvent, or the concentration may be too high. Temperature changes can also affect solubility. | - Consult solubility data for Cethromycin or related compounds.- Consider using a co-solvent system to improve solubility.- Ensure the solution is maintained at a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is advisable to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions should also be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[3] Always refer to the supplier's Material Safety Data Sheet (MSDS) for specific recommendations.[5]
Q2: In which solvents is this compound expected to be stable?
Q3: What are the common degradation pathways for macrolide antibiotics like this compound?
The primary degradation pathways for macrolide antibiotics include hydrolysis and oxidation.[6] The dimethylamino group present in many macrolides can be a target for oxidation.[7] Hydrolysis is often influenced by the pH and temperature of the solution.[6]
Q4: How can I assess the stability of this compound in my specific solvent?
A stability study should be conducted. This typically involves dissolving this compound in the solvent of interest and monitoring its concentration over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[4][8] Samples should be analyzed at various time points and under different storage conditions (e.g., room temperature, refrigerated, protected from light).
Stability of Macrolide Antibiotics Under Stress Conditions
The following table summarizes the stability of various macrolide antibiotics under different stress conditions. While this data is not specific to this compound, it provides valuable insights into the potential stability profile of this class of compounds.
| Condition | Roxithromycin | Tilmicosin | Tylosin | General Macrolide Trend |
| Acidic (e.g., HCl) | Sensitive | Resistant | Sensitive | Stability is variable; ketolides are generally more acid-stable. |
| Alkaline (e.g., NaOH) | Completely degraded | Partially degraded | Sensitive | Generally susceptible to degradation.[2] |
| Oxidative (e.g., H₂O₂) | Sensitive | Resistant | Sensitive | The dimethylamino group can be a target for oxidation.[7] |
| Thermal | Stable | Partially degraded | - | Degradation is often accelerated by increased temperature.[2][6] |
| Photolytic | Stable | Partially degraded | - | Stability can vary; protection from light is generally recommended.[2] |
This table is based on findings from stress degradation studies on macrolide antibiotics and should be used as a general guide.[2] Specific stability testing for this compound is highly recommended.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent using HPLC-MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a high-purity solvent where it is known to be soluble and stable (e.g., acetonitrile or DMSO).
-
From the stock solution, prepare working solutions at the desired concentration in the test solvent(s).
2. Stability Study Setup:
-
Aliquot the working solutions into appropriate vials for each time point and storage condition.
-
Storage conditions to consider:
-
Temperature: Room temperature (~25°C), refrigerated (2-8°C), frozen (-20°C).
-
Light exposure: Protected from light (amber vials or foil-wrapped) and exposed to light.
-
-
Time points: 0, 2, 4, 8, 12, 24, and 48 hours (or longer, depending on the expected stability).
3. Sample Analysis by HPLC-MS:
-
At each time point, analyze the samples using a validated HPLC-MS method. A suitable method for Cethromycin has been described with a C8 reversed-phase column and a mobile phase of 50% acetonitrile, 0.05% acetic acid, and 5mM ammonium acetate.[4]
-
Monitor the concentration of this compound and the appearance of any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A common stability threshold is retaining at least 90% of the initial concentration.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
Workflow for Solvent Stability Assessment
Caption: Workflow for assessing the stability of this compound in a selected solvent.
References
- 1. Efficacy of Cethromycin, a New Ketolide, against Streptococcus pneumoniae Susceptible or Resistant to Erythromycin in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. A high-performance liquid chromatographic-tandem mass spectrometric method for the determination of cethromycin (ABT-773) in human plasma, bronchoalveolar lavage fluid, and alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cethromycin-d6 storage and handling guidelines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of Cethromycin-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are provided in the table below. While specific data for the deuterated form is limited, the guidelines for the non-deuterated compound, Cethromycin, are considered best practice.
Q2: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section. It is recommended to use a high-purity aprotic solvent such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO).
Q3: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Storage at -80°C is recommended for long-term stability.[1]
Q4: Can I store this compound solutions at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods due to the potential for degradation. For short-term use during an experiment, solutions should be kept on ice or in a cooled autosampler.
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. These recommendations are based on best practices for deuterated internal standards and data available for the non-deuterated analog, Cethromycin.
| Form | Storage Temperature | Duration | Container | Notes |
| Solid | -20°C | Long-term | Tightly sealed, light-resistant | Store in a desiccator to minimize moisture exposure. |
| 2-8°C | Short-term | Tightly sealed, light-resistant | Suitable for temporary storage upon receipt. | |
| Stock Solution (-80°C) | -80°C | Up to 6 months[1] | Tightly sealed, amber glass or polypropylene (B1209903) vials | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | Up to 1 month[1] | Tightly sealed, amber glass or polypropylene vials | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (or DMSO)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass or polypropylene storage vials
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., acetonitrile) and gently swirl to dissolve the solid. A vortex mixer or brief sonication can be used to aid dissolution.
-
Dilution: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use amber glass or polypropylene vials. Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing in LC-MS Analysis | - Inappropriate solvent for reconstitution.- Degradation of the compound. | - Ensure the reconstitution solvent is compatible with the mobile phase.- Prepare fresh working solutions from a new aliquot of the stock solution. |
| Inaccurate or Inconsistent Quantification | - Isotopic exchange (H/D exchange).- Co-elution with interfering matrix components. | - Use aprotic solvents for stock solutions and minimize time in aqueous solutions.[2]- Optimize chromatographic conditions to separate this compound from interferences. |
| Low Signal Intensity of Internal Standard | - Ion suppression from the sample matrix.- Degradation of the stock solution. | - Dilute the sample to reduce matrix effects.- Prepare a fresh stock solution and working standards. |
| Precipitation of Compound in Solution | - Exceeding the solubility limit.- Storage at an inappropriate temperature. | - Ensure the concentration does not exceed the solubility in the chosen solvent.- Verify the recommended storage temperature for the solution. |
Visualizations
This compound Handling and Workflow
Caption: Recommended Workflow for this compound.
Cethromycin Mechanism of Action
Cethromycin is a ketolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the exit tunnel for newly synthesized peptides, thereby halting protein elongation.
Caption: Simplified Mechanism of Action of Cethromycin.
References
Troubleshooting guide for Cethromycin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cethromycin quantification. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for Cethromycin quantification?
A1: The most common and sensitive method for quantifying Cethromycin in biological matrices such as plasma, bronchoalveolar lavage (BAL) fluid, and alveolar cells (AC) is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][2] HPLC with fluorescence detection has also been used.[3]
Q2: What type of sample preparation is typically required for Cethromycin analysis in biological fluids?
A2: Sample preparation for Cethromycin analysis typically involves a protein precipitation or a solvent extraction step to remove interfering substances from the biological matrix.[1][2] For tissue samples, homogenization is required before extraction.
Q3: What are the typical chromatographic conditions for Cethromycin analysis?
A3: Reversed-phase chromatography is commonly employed for Cethromycin analysis. A C8 or C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) with an acidic modifier like acetic or formic acid.
Q4: How is Cethromycin detected in HPLC-MS/MS methods?
A4: Cethromycin is typically detected using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For example, an ion transition of m/z 766.5→158.2 has been used for Cethromycin.
Q5: What are the expected validation parameters for a Cethromycin quantification method?
A5: A validated Cethromycin quantification method should demonstrate acceptable linearity, accuracy, precision (both intra-day and inter-day), and sensitivity (limit of detection and quantification). For instance, one method showed linearity from 1.0 to 1,000 ng/ml in plasma, with coefficients of variation for precision being less than 11% and accuracy within ±12%.
Experimental Protocols
HPLC-MS/MS Method for Cethromycin in Human Plasma, BAL, and AC
This protocol is based on a validated method for the sensitive determination of Cethromycin.
-
Sample Preparation (Solvent Extraction):
-
To a 1 mL sample (plasma, BAL supernatant, or AC suspension), add an internal standard.
-
Perform a solvent extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium acetate.
-
Flow Rate: Typically around 0.2-0.4 mL/min.
-
Run Time: Approximately 3.5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transition: Monitor the specific precursor and product ions for Cethromycin and the internal standard.
-
HPLC with Fluorescence Detection for Cethromycin in Murine Serum
This protocol is based on a method used for pharmacokinetic studies in mice.
-
Sample Preparation:
-
Spike control murine serum with Cethromycin standards and an internal standard.
-
Perform a protein precipitation or liquid-liquid extraction.
-
Collect the supernatant or organic layer for analysis.
-
-
Chromatographic Conditions:
-
Column: Alltech Nucleosil 100 C18 (10-μm pore size, 4.6 mm by 25 cm).
-
Mobile Phase: A mixture of aqueous buffers (0.01 M tetramethylammonium (B1211777) hydroxide (B78521) in 0.05 M KH2PO4, pH 6.0) and acetonitrile-methanol (100/90/10 vol/vol/vol).
-
Flow Rate: 1.0 ml/min.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 324 nm.
-
Emission Wavelength: 364 nm.
-
Data Presentation
Table 1: HPLC-MS/MS Method Validation Parameters for Cethromycin Quantification
| Matrix | Linearity Range (ng/mL) | Intraday and Interday Coefficient of Variation (%) | Accuracy Range (%) |
| Plasma | 1.0 - 1,000 | 2.51 - 10.5 | -8.89 to 12.0 |
| BAL Supernatants | 0.2 - 200 | 2.74 - 8.92 | -5.67 to 11.6 |
| AC Suspensions | 0.2 - 200 | 2.08 - 9.58 | -0.229 to 11.9 |
Troubleshooting Guide
Q: Why am I observing poor peak shape (e.g., tailing or fronting) for Cethromycin?
A: Poor peak shape for Cethromycin, a basic compound, can arise from several factors:
-
Secondary Interactions: Cethromycin may interact with residual silanol (B1196071) groups on the silica-based column packing, leading to peak tailing.
-
Solution:
-
Adjust the mobile phase pH to be 2 pH units away from the pKa of Cethromycin.
-
Use a highly end-capped column or a column specifically designed for basic compounds.
-
Add a small amount of a competing base, like triethylamine, to the mobile phase (note: this may not be suitable for MS detection).
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q: My Cethromycin signal intensity is low and inconsistent, especially in plasma samples. What could be the cause?
A: Low and variable signal intensity, particularly in complex matrices, often points to matrix effects in the mass spectrometer source.
-
Matrix Effects (Ion Suppression or Enhancement): Co-eluting endogenous components from the plasma can interfere with the ionization of Cethromycin.
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic gradient to separate Cethromycin from the matrix components that are causing ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with Cethromycin and experience the same matrix effects, thus providing more accurate quantification.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
-
Q: I am seeing carryover of Cethromycin in my blank injections after a high concentration sample. How can I resolve this?
A: Carryover can be a common issue with macrolide and ketolide antibiotics due to their potential for adsorption.
-
Adsorption to HPLC Components: Cethromycin may adsorb to surfaces in the autosampler, injector, or column.
-
Solution:
-
Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base can be effective.
-
Injector and Loop Cleaning: Flush the injector and sample loop thoroughly between injections.
-
Column Wash: Implement a high-organic wash step at the end of each chromatographic run to elute any strongly retained compounds.
-
-
Q: My Cethromycin appears to be degrading during sample storage and processing. What stability issues should I be aware of?
A: Like many antibiotics, Cethromycin stability can be affected by temperature, pH, and repeated freeze-thaw cycles.
-
Analyte Instability:
-
Solution:
-
Storage Conditions: Store stock solutions and biological samples at -70°C or lower for long-term stability. For short-term storage, maintain samples at 4°C and process them as quickly as possible.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
-
pH Effects: Be mindful of the pH of your sample and extraction solutions, as highly acidic or basic conditions can potentially degrade Cethromycin.
-
-
Visualizations
References
- 1. Simultaneous determination of novel ketolide antibiotic nafithromycin and its major metabolite in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Matrix Effects in Cethromycin Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and managing matrix effects in the quantitative analysis of Cethromycin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with its stable isotope-labeled internal standard, Cethromycin-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Cethromycin LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a biological sample (e.g., plasma, bronchoalveolar lavage fluid) other than Cethromycin and its internal standard, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is structurally identical to Cethromycin, with the exception of six hydrogen atoms being replaced by deuterium. This near-identical physicochemical property ensures that this compound co-elutes with Cethromycin during chromatography and experiences the same degree of ion suppression or enhancement. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if the absolute signals of both compounds fluctuate due to matrix effects, thereby providing a more accurate and reliable measurement.
Q3: What are the common causes of matrix effects in Cethromycin bioanalysis?
A3: The primary causes of matrix effects in biological samples are endogenous components such as phospholipids, salts, and proteins that may be co-extracted with Cethromycin. Inadequate sample preparation or chromatographic separation can lead to the co-elution of these interfering substances with the analyte, resulting in ion suppression or enhancement.
Q4: How can I assess the presence and magnitude of matrix effects in my Cethromycin assay?
A4: The two most common methods for evaluating matrix effects are:
-
Post-Extraction Spike Method: This quantitative method involves comparing the peak area of Cethromycin in a blank matrix extract that has been spiked with the analyte to the peak area of Cethromycin in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement.
-
Post-Column Infusion: This is a qualitative technique where a constant flow of Cethromycin and its internal standard is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any fluctuation in the baseline signal at the retention time of Cethromycin indicates the presence of matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no Cethromycin/Cethromycin-d6 signal | Ion Suppression | 1. Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components. Consider alternative extraction techniques like solid-phase extraction (SPE) if using liquid-liquid extraction (LLE). 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or use a different analytical column to achieve better separation of Cethromycin from matrix interferences. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. |
| Inconsistent and irreproducible results | Variable Matrix Effects between samples | 1. Ensure Consistent Sample Preparation: Meticulously follow the same sample preparation protocol for all samples, standards, and QCs. 2. Use Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples. 3. Verify Internal Standard Performance: Ensure this compound is co-eluting with Cethromycin and that its response is consistent across different matrix lots. |
| High variability in this compound response | Inconsistent addition of internal standard or degradation | 1. Check Pipetting Accuracy: Verify the accuracy and precision of the pipette used to add the this compound solution. 2. Assess Stability: Evaluate the stability of this compound in the stock solution and in the biological matrix under the storage and processing conditions. |
| Peak tailing or splitting for Cethromycin and this compound | Column degradation or contamination | 1. Implement a Column Wash: Use a strong solvent to wash the column and remove strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from contaminants. 3. Replace the Column: If the peak shape does not improve, the column may need to be replaced. |
Data Presentation
Table 1: Quantitative Analysis of Cethromycin in Human Plasma
| Parameter | Cethromycin | This compound | Acceptance Criteria |
| Matrix Effect (%) | Data not available in the public domain | Data not available in the public domain | 85% - 115% |
| Recovery (%) | Data not available in the public domain | Data not available in the public domain | Consistent and reproducible |
| Intra-day Precision (%CV) | Data not available in the public domain | - | ≤ 15% |
| Inter-day Precision (%CV) | Data not available in the public domain | - | ≤ 15% |
Disclaimer: The specific quantitative data for matrix effect, recovery, and precision for the analysis of Cethromycin using this compound as an internal standard is not publicly available in the cited literature. The acceptance criteria are based on general regulatory guidelines for bioanalytical method validation.
Experimental Protocols
Key Experiment: Quantification of Cethromycin in Human Plasma by LC-MS/MS
This protocol is based on the validated method described by Ji et al. in the Journal of Chromatographic Science, 2003.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma, add a known amount of this compound internal standard solution.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50% acetonitrile (B52724) for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C8 reversed-phase column.
-
Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium (B1175870) acetate.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
-
MS System: Tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Retention Times
-
Cethromycin: Approximately 2.0 minutes.
-
Internal Standard (this compound): Approximately 2.7 minutes.
Total Run Time: 3.5 minutes.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing matrix effects in Cethromycin analysis.
Caption: Step-by-step experimental workflow for the analysis of Cethromycin.
References
Technical Support Center: Optimizing Cethromycin-d6 Analysis by HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the High-Performance Liquid Chromatography (HPLC) analysis of Cethromycin-d6, focusing on improving peak shape and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing) for this compound?
A1: Cethromycin, being a basic compound, is prone to peak tailing in reversed-phase HPLC.[1] The primary causes include:
-
Secondary Interactions: Interaction between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing material is a major contributor to peak tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in multiple ionization states, leading to broadened or tailing peaks.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.
-
Extra-column Effects: Dead volume in the HPLC system, such as from excessively long tubing, can cause peak broadening and tailing.
Q2: How can I improve the sensitivity of my this compound analysis?
A2: Enhancing sensitivity involves maximizing the signal-to-noise ratio. Key strategies include:
-
Optimize Mobile Phase Composition: Using mobile phase additives that promote better ionization in the mass spectrometer source, such as formic acid or ammonium (B1175870) formate, can significantly boost signal intensity.
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Method Optimization: Employing smaller particle size columns and reducing the column's internal diameter can lead to sharper, more intense peaks.[2]
-
Sample Preparation: Implementing a robust sample clean-up procedure, such as solid-phase extraction (SPE), can reduce matrix effects and background noise, thereby improving the signal-to-noise ratio.
-
Mass Spectrometry Parameters: Fine-tuning the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, and temperature) is crucial for maximizing the ionization efficiency of this compound.
Q3: What type of HPLC column is best suited for this compound analysis?
A3: For the analysis of macrolide antibiotics like Cethromycin, a C8 or C18 reversed-phase column is commonly used.[3][4] To minimize peak tailing associated with basic compounds, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping. These columns have a lower concentration of residual silanol groups, reducing the potential for secondary interactions.
Q4: What are the key physicochemical properties of Cethromycin that I should consider for method development?
A4: Understanding the properties of Cethromycin is crucial for developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C42H59N3O10 | |
| Molecular Weight | 765.9 g/mol | |
| pKa (Strongest Basic) | 8.61 | |
| logP | 4.6 - 5.75 | |
| Water Solubility | 0.00489 mg/mL |
Its basic nature (pKa 8.61) indicates that mobile phase pH will significantly impact its retention and peak shape. The high logP value suggests good retention on reversed-phase columns.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing)
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Issue 2: Low Sensitivity
This guide outlines steps to take when encountering low signal intensity for this compound.
Caption: Workflow for enhancing the sensitivity of this compound analysis.
Quantitative Data Summary
The following tables summarize the expected impact of key chromatographic parameters on peak shape and sensitivity for this compound, based on typical behavior of macrolide antibiotics.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 7.0 | > 2.0 | At neutral pH, residual silanols are ionized, leading to strong secondary interactions with the basic analyte. |
| 4.5 | 1.5 - 2.0 | Partial protonation of the analyte and silanols; tailing is reduced but may still be present. |
| 2.5 | 1.0 - 1.5 | At low pH, silanol groups are fully protonated, minimizing secondary interactions and resulting in improved peak symmetry. |
Table 2: Impact of Mobile Phase Additives on Sensitivity (LC-MS)
| Additive | Expected Signal Intensity | Rationale |
| None (Organic/Water only) | Low | Inefficient ionization in the MS source. |
| 0.1% Formic Acid | High | Promotes protonation of the analyte, leading to enhanced signal in positive ion mode ESI-MS. |
| 5-10 mM Ammonium Acetate (B1210297) | Moderate to High | Acts as a volatile buffer and can improve peak shape and ionization efficiency. |
| 0.1% Trifluoroacetic Acid (TFA) | Very Low | While it can improve peak shape, TFA is a strong ion-pairing agent that can cause significant signal suppression in ESI-MS. |
Experimental Protocols
Recommended LC-MS/MS Method for this compound
This protocol is based on a validated method for the determination of Cethromycin in biological matrices.
1. Chromatographic Conditions:
-
HPLC System: An HPLC system capable of delivering accurate gradients at flow rates suitable for the chosen column.
-
Column: A C8 reversed-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5mM ammonium acetate in water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
-
Internal Standard: A structurally similar compound, if available, that does not interfere with this compound. A common approach is to use a stable isotope-labeled analog of a related compound.
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 782.5 → Product ion (Q3) m/z 168 (This is a predicted transition based on the fragmentation of Cethromycin, and should be optimized).
-
Cethromycin (for reference): Precursor ion (Q1) m/z 776 → Product ion (Q3) m/z 168.
-
-
Source Parameters: These should be optimized for the specific instrument but can be started with the following typical values:
-
Capillary Voltage: 1.5 - 3.5 kV.
-
Desolvation Temperature: 400°C.
-
Cone Voltage: 55 V.
-
Collision Energy: 44 eV.
-
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add the internal standard solution.
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Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
This comprehensive guide provides a starting point for troubleshooting and optimizing the HPLC analysis of this compound. For specific issues, it is always recommended to consult the instrument and column manufacturer's guidelines.
References
Cethromycin-d6 degradation and stability issues
An essential tool for researchers, this Technical Support Center provides comprehensive guidance on the degradation and stability of Cethromycin-d6. As a deuterated ketolide antibiotic, this compound is primarily used as an internal standard in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ensuring its stability and integrity is paramount for generating accurate and reproducible experimental data.
This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to address common challenges encountered during the handling, storage, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled version of Cethromycin, a ketolide antibiotic. The 'd6' signifies that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612). This modification makes it an ideal internal standard for quantitative analysis, particularly in LC-MS/MS assays, where it helps correct for variations during sample preparation and analysis.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound solid should be stored in a tightly sealed container, protected from light and moisture, in a freezer at -20°C or -80°C. Stock solutions should be prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol), aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -80°C. Under these conditions, stock solutions can be expected to be stable for several months.
Q3: How does the stability of Cethromycin compare to older macrolides like Erythromycin (B1671065)?
A3: Cethromycin is a ketolide, a class of antibiotics designed for greater stability in acidic conditions compared to traditional macrolides. The key structural difference is the replacement of the L-cladinose sugar with a 3-keto group, which prevents the intramolecular degradation that occurs with erythromycin in gastric acid. This enhanced acid stability can be beneficial during sample extraction from acidic biological matrices.
Q4: What are the primary degradation pathways for ketolide antibiotics?
A4: Like other macrolides, ketolides can degrade through several pathways:
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Hydrolysis: The large lactone ring and other functional groups can be susceptible to hydrolysis under strongly acidic or basic pH conditions.
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Oxidation: The dimethylamino group on the desosamine (B1220255) sugar is a common site for oxidation, which can lead to the formation of N-oxide and N-desmethyl metabolites.
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Photolysis: Exposure to UV or strong visible light can cause degradation.
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Thermal Stress: High temperatures can accelerate chemical degradation.
Troubleshooting Guides
Q5: I am observing poor peak shapes (tailing, fronting, or splitting) for this compound in my LC-MS/MS analysis. What are the potential causes?
A5: Poor peak shape can result from several factors related to your chromatography setup.
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Column Issues: The column may be contaminated or have a void at the inlet. Consider flushing the column or replacing it.
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Injection Solvent vs. Mobile Phase: If your injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.
-
Secondary Interactions: The analyte may be having secondary interactions with the stationary phase. Modifying the mobile phase pH or adding a different modifier may help.
Q6: The signal intensity of my this compound internal standard is inconsistent across my sample batch. Why is this happening?
A6: A variable internal standard signal can point to several issues:
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Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to every sample and standard.
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Ion Suppression/Enhancement: Matrix effects from complex samples (e.g., plasma, urine) can affect the ionization of the internal standard. This effect may vary from sample to sample.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to fluctuating signal intensities. Regular cleaning and maintenance are crucial.
Q7: I am seeing a chromatographic separation between Cethromycin and its deuterated standard, this compound. Is this a problem?
A7: Yes, this can be a significant problem. While deuterated standards are chemically similar to the analyte, the increased mass can sometimes lead to slightly earlier elution from a chromatography column. If this separation occurs in a region where ion suppression is changing rapidly, the analyte and the internal standard will be affected differently, compromising quantitative accuracy.
-
Troubleshooting:
-
Modify Chromatography: Adjust the mobile phase gradient to be shallower, which can help co-elution.
-
Evaluate Columns: The degree of separation can be dependent on the column chemistry and manufacturer.
-
Consider a ¹³C-labeled Standard: If available, carbon-13 labeled standards are less prone to chromatographic shifts than deuterium-labeled ones.
-
Q8: Could the deuterium atoms on this compound be exchanging with hydrogen atoms from my solvent or sample (H/D back-exchange)?
A8: H/D back-exchange is a potential issue if the deuterium labels are on labile sites, such as hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyls. This would convert the internal standard to a lighter form, leading to inaccurate quantification.
-
How to Check:
-
Incubate this compound in a blank sample matrix under the same conditions as your full sample preparation procedure (time, temperature, pH).
-
Analyze the sample by LC-MS/MS.
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Monitor for any increase in the signal of the non-deuterated Cethromycin. A significant increase suggests that back-exchange is occurring.
-
Data Presentation
The following table summarizes degradation data from forced degradation studies performed on clarithromycin, a structurally related macrolide antibiotic. This provides insight into the potential stability of ketolides under various stress conditions.
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | Room Temp | 24 hr | 5.08% | |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 24 hr | 96% | |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hr | 32.14% | |
| Neutral Hydrolysis | Water | Room Temp | 24 hr | 3.42% | |
| Thermal | Hot Air Oven | 40°C | 4 hr | Not specified | |
| Photolytic | UV Light | Room Temp | 4 hr | Not specified |
Note: The high degradation in basic conditions highlights a key vulnerability for this class of molecules.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation or stress testing study to identify potential degradation products and assess the stability-indicating nature of an analytical method, based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
After incubation, neutralize the solution with 1 mL of 1.0 M NaOH. Dilute to a final concentration of 10 µg/mL with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 1 mL of 1.0 M HCl and dilute to 10 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 7 days, protected from light.
-
Dilute to 10 µg/mL for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 60°C for 7 days.
-
After exposure, prepare a 10 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a 10 µg/mL solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
Protocol 2: Assessment of Isotopic Stability (H/D Back-Exchange)
This protocol is designed to determine if deuterium atoms are exchanging with protons from the sample matrix.
-
Sample Preparation:
-
Set A (Control): Prepare a solution of non-deuterated Cethromycin in the sample matrix (e.g., blank plasma) at a known concentration.
-
Set B (Test): Spike this compound into the same blank sample matrix at a concentration equivalent to that used in your analytical method.
-
-
Incubation: Incubate both sets of samples under the exact conditions and duration of your routine sample preparation and analysis workflow (e.g., 2 hours at room temperature).
-
Extraction: Process both sets of samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS.
-
Data Evaluation:
-
Monitor the mass transition for the non-deuterated Cethromycin in both sets.
-
Compare the peak area of the non-deuterated Cethromycin in Set B to that in Set A. A statistically significant increase in the signal for the non-deuterated analyte in Set B indicates that H/D back-exchange has occurred.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for deuterated internal standards.
Caption: Potential degradation pathways for a ketolide antibiotic.
Caption: Experimental workflow for stability assessment.
Disclaimer: This information is intended for research and development professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and protocols. The degradation data and pathways are based on related compounds and should be confirmed experimentally for this compound.
pH effects on the stability of Cethromycin-d6 solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the pH effects on the stability of Cethromycin-d6 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound solutions at different pH values?
Q2: How should I prepare and store my this compound stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality solvent such as DMSO or ethanol. For long-term storage, aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[6] When preparing aqueous working solutions, it is best to use a buffer within the optimal pH range immediately before the experiment.
Q3: What are the potential degradation products of this compound in solution?
A3: Specific degradation products of this compound resulting from pH-induced instability in solution are not well-documented in publicly available literature. In vivo metabolism studies of Cethromycin (B1668416) have identified an inactive N-desmethyl metabolite as a major product.[7][8] It is plausible that hydrolysis of the macrolactone ring or modifications to the side chains could occur under harsh pH conditions.
Q4: My experimental results are inconsistent. Could the pH of my this compound solution be the cause?
A4: Yes, inconsistent results can be a symptom of compound instability. If the pH of your experimental medium is outside the optimal range for this compound, the compound may be degrading over the course of your experiment, leading to variability in the effective concentration. It is crucial to control and monitor the pH of your solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Aqueous Solution | pH-induced Degradation: The pH of your aqueous solution may be too acidic or too basic, causing the this compound to degrade. | 1. Verify pH: Measure the pH of your solution. 2. Adjust pH: If necessary, use a suitable buffer to maintain the pH in the neutral to slightly acidic range. 3. Fresh Preparations: Prepare fresh working solutions immediately before use. |
| Precipitation of this compound | Poor Solubility: The solubility of this compound may be pH-dependent. Changes in pH could reduce its solubility, leading to precipitation. | 1. Check Solubility Profile: If available, consult the solubility data for Cethromycin at different pH values. 2. Use Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer to improve solubility. 3. Adjust pH: Test the solubility at different pH values to find an optimal range. |
| Variable LC-MS/MS Results | On-Column Degradation: If the mobile phase of your chromatography system is at an inappropriate pH, it could cause degradation of the analyte on the column. | 1. Optimize Mobile Phase: Ensure the pH of your mobile phase is compatible with this compound stability. A neutral or slightly acidic mobile phase is often a good starting point for ketolides. 2. Control Temperature: Run the autosampler and column at a controlled, cool temperature to minimize degradation. |
Quantitative Data Summary
While specific degradation kinetics for this compound are not available, the following table provides an estimated stability profile based on the known characteristics of ketolides. This table is for guidance and should be supplemented with in-house stability studies.
| pH Range | Expected Stability | Notes |
| < 4 | Moderate to Good | Ketolides are designed for improved acid stability compared to macrolides.[1][2][4] However, very strong acidic conditions should still be avoided for long-term storage. |
| 4 - 7 | Good to Excellent | This is generally considered the optimal pH range for the stability of many macrolide and ketolide antibiotics. |
| 7 - 9 | Moderate to Good | While stable, increased pH may accelerate certain degradation pathways over extended periods. Cellular uptake has been shown to be higher at basic pH.[5] |
| > 9 | Poor to Moderate | Strongly basic conditions are likely to cause hydrolysis of the lactone ring and other degradation reactions. |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in solutions of varying pH.
1. Materials:
- This compound
- HPLC-grade water, acetonitrile (B52724), and methanol
- Phosphate buffer salts (for pH 5, 7) and borate (B1201080) buffer salts (for pH 9)
- Formic acid or ammonium (B1175870) hydroxide (B78521) for pH adjustment
- HPLC or UPLC system with a C18 column and UV or MS detector
2. Preparation of Buffer Solutions:
- Prepare 100 mM buffer solutions at pH 3, 5, 7, and 9.
- Filter the buffers through a 0.22 µm filter before use.
3. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile or DMSO.
4. Sample Preparation for Stability Study:
- For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 10 µg/mL.
- Prepare a "time zero" sample by immediately analyzing an aliquot of each pH solution.
- Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
5. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- If necessary, quench the degradation by adding an equal volume of mobile phase and mixing.
- Analyze the samples by a validated stability-indicating HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 5) is a common starting point.
- Monitor the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
- Plot the percentage remaining versus time for each pH condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for this compound solution stability issues.
Caption: Potential degradation pathways for this compound under different pH conditions.
References
- 1. Efficacy of Cethromycin, a New Ketolide, against Streptococcus pneumoniae Susceptible or Resistant to Erythromycin in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketolide Antimicrobial Activity Persists after Disruption of Interactions with Domain II of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accumulation and activity of cethromycin (ABT-773) within human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cethromycin | C42H59N3O10 | CID 156417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Analytical Challenges with Cethromycin-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered when using Cethromycin-d6 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Cethromycin, a ketolide antibiotic. It is used as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Cethromycin in biological matrices.[1][2] Because it has a higher mass due to the deuterium (B1214612) atoms, it can be distinguished from the unlabeled Cethromycin by the mass spectrometer. Its chemical and physical properties are nearly identical to Cethromycin, allowing it to mimic the behavior of the analyte during sample extraction, chromatography, and ionization, thus compensating for variability in these steps and improving the accuracy and precision of the analysis.[1][2]
Q2: What are the key considerations for the storage and handling of this compound?
To ensure the stability and integrity of this compound, proper storage and handling are crucial. Stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light.[3] It is important to prevent the exchange of deuterium atoms with protons from the environment, a phenomenon known as isotopic exchange. This can be minimized by using aprotic solvents for stock solutions and avoiding acidic or basic conditions where possible. Working solutions should be prepared fresh as needed to reduce the risk of degradation or adsorption to container walls.
Q3: What are the potential causes of poor peak shape for this compound?
Poor or inconsistent peak shapes for this compound can arise from several factors. Chromatographic issues such as a degraded or contaminated analytical column, or a suboptimal mobile phase composition can be a cause. Degradation of the internal standard itself due to improper storage or handling is another possibility. Additionally, problems with the autosampler injector, like a partial clog, can lead to distorted peaks.
Q4: How can I minimize matrix effects when analyzing Cethromycin in complex biological samples?
Matrix effects, the suppression or enhancement of ionization by components in the sample matrix, are a common challenge in LC-MS/MS bioanalysis. To minimize these effects, optimizing the sample preparation method is key. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation. Diluting the sample extract before injection can also help mitigate matrix effects. Furthermore, optimizing chromatographic conditions to achieve good separation between Cethromycin, this compound, and matrix components is crucial.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the analysis of Cethromycin using this compound as an internal standard.
Problem 1: Low or Inconsistent this compound Signal
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of Internal Standard | 1. Prepare a fresh working solution of this compound from the stock solution. 2. If the issue persists, prepare a new stock solution from the neat material. 3. Verify the storage conditions (temperature, light exposure) of the stock solution. |
| Improper Sample Preparation | 1. Review the sample preparation protocol for consistency and accuracy in pipetting and dilutions. 2. Ensure complete protein precipitation or efficient solid-phase extraction. 3. Evaluate the stability of this compound in the sample matrix under the experimental conditions. |
| Mass Spectrometer Issues | 1. Check the mass spectrometer tuning and calibration. 2. Clean the ion source and ensure optimal spray conditions. 3. Verify the multiple reaction monitoring (MRM) transitions and collision energies for this compound. |
| Matrix Effects | 1. Perform a post-extraction addition experiment to evaluate the extent of ion suppression or enhancement. 2. Optimize the sample cleanup procedure to remove more matrix interferences. 3. Adjust chromatographic conditions to separate this compound from co-eluting matrix components. |
Problem 2: Shift in this compound Retention Time
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Column Issues | 1. Ensure the column is properly equilibrated with the mobile phase before injection. 2. Check for column contamination or degradation; if necessary, wash or replace the column. 3. Verify the column temperature is stable and at the set point. |
| Mobile Phase Inconsistency | 1. Prepare fresh mobile phase, ensuring accurate composition and pH. 2. Degas the mobile phase to prevent air bubbles in the system. |
| Isotope Effect | A slight shift in retention time between the deuterated internal standard and the non-deuterated analyte can sometimes occur. As long as the peak is correctly integrated and does not co-elute with interferences, this should not affect quantification. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of Cethromycin from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., at 500 ng/mL).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis of Cethromycin
This is an example of a typical LC-MS/MS method for the analysis of Cethromycin.
-
Liquid Chromatography:
-
Column: C8 reversed-phase, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cethromycin: m/z 776 -> 168
-
This compound: m/z 782 -> 168 (hypothetical, assuming 6 deuterium atoms on a non-fragmenting part of the molecule)
-
-
Desolvation Gas Temperature: 400°C.
-
Cone Voltage: 55 V.
-
Capillary Voltage: 1.5 kV.
-
Quantitative Data Summary
The following tables present representative data for the validation of an analytical method for Cethromycin using this compound as an internal standard.
Table 1: Calibration Curve for Cethromycin in Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % CV |
| 1 | 0.012 ± 0.001 | 102.5 | 8.3 |
| 5 | 0.058 ± 0.004 | 98.7 | 6.9 |
| 20 | 0.235 ± 0.015 | 101.2 | 6.4 |
| 100 | 1.189 ± 0.061 | 99.1 | 5.1 |
| 500 | 5.972 ± 0.251 | 100.3 | 4.2 |
| 2000 | 23.851 ± 0.895 | 99.4 | 3.8 |
Table 2: Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | % Accuracy | % Precision (CV) |
| Low | 3 | 2.95 ± 0.18 | 98.3 | 6.1 |
| Medium | 150 | 153.6 ± 7.21 | 102.4 | 4.7 |
| High | 1500 | 1489.5 ± 55.11 | 99.3 | 3.7 |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the analysis of Cethromycin using this compound.
Caption: A typical experimental workflow for the quantification of Cethromycin.
Caption: A troubleshooting decision tree for inconsistent analytical results.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Cethromycin using LC-MS/MS with Cethromycin-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the state-of-the-art Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, utilizing a deuterated internal standard (Cethromycin-d6), against alternative High-Performance Liquid Chromatography (HPLC) techniques for the quantification of the ketolide antibiotic, Cethromycin (B1668416), in biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for matrix effects and variability in sample processing.
"Gold Standard" Method: LC-MS/MS with this compound
The LC-MS/MS method provides high sensitivity and specificity for the determination of Cethromycin in complex biological samples such as plasma, bronchoalveolar lavage (BAL) fluid, and alveolar cells.[1][2] The use of a deuterated internal standard, this compound, which co-elutes with the analyte but is distinguished by its mass, is crucial for correcting any analytical variations.
Experimental Protocol: LC-MS/MS
Sample Preparation: A solvent extraction step is employed for the preparation of samples.[1][2]
-
To 0.5 mL of plasma, an internal standard solution (this compound) is added.
-
The sample is then extracted with 3 mL of methyl t-butyl ether.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in 50% acetonitrile (B52724) prior to injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5mM ammonium (B1175870) acetate[1][2]
-
Flow Rate: Isocratic elution
Mass Spectrometry Conditions:
-
Detection: Electrospray ionization (ESI) in the positive ion mode, using multiple reaction monitoring (MRM)[1][2]
-
Mass Transitions:
-
Collision Energy: 44 eV for both Cethromycin and the internal standard[2]
Performance Characteristics of the LC-MS/MS Method
The following table summarizes the quantitative performance data for the LC-MS/MS method for the analysis of Cethromycin in various biological matrices.[2]
| Validation Parameter | Plasma | BAL Supernatant | Alveolar Cells |
| Linearity Range | 1 - 1000 ng/mL | 0.2 - 200 ng/mL | 0.2 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] | 0.2 ng/mL[1][2] | 0.2 ng/mL[1][2] |
| Intra-day Precision (%RSD) | 2.51 - 10.5% | 2.74 - 8.92% | 2.08 - 9.58% |
| Inter-day Precision (%RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (% Bias) | -8.89 - 12.0% | -5.67 - 11.6% | -0.229 - 11.9% |
| Absolute Recovery | >85% | >85% | >85% |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
An alternative to the highly sensitive LC-MS/MS method is HPLC with fluorescence or ultraviolet (UV) detection. While generally less sensitive and specific than LC-MS/MS, HPLC methods can be a cost-effective alternative for certain applications. For macrolide antibiotics like Cethromycin, which may lack a strong UV chromophore, fluorescence detection can offer improved sensitivity over UV detection.
General Experimental Protocol: HPLC with Fluorescence/UV Detection
Sample Preparation: Sample preparation for HPLC analysis typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances from the biological matrix.
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Detection: Fluorescence detector (requires a fluorescent molecule or derivatization) or a UV detector.
Performance Characteristics of a Typical HPLC Method for Macrolides
The following table outlines the expected performance characteristics of a validated HPLC method for the quantification of a macrolide antibiotic, which can be considered representative for a Cethromycin assay.
| Validation Parameter | Expected Performance |
| Linearity Range | Typically in the µg/mL range |
| Lower Limit of Quantification (LLOQ) | Higher than LC-MS/MS, often in the low µg/mL range |
| Precision (%RSD) | Generally <15% for intra- and inter-day precision |
| Accuracy (% Bias) | Typically within ±15% of the nominal concentration |
| Recovery | Variable, dependent on the extraction method |
Method Comparison
| Feature | LC-MS/MS with this compound | HPLC with Fluorescence/UV Detection |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on chromatographic separation and detector) |
| Sensitivity | Very High (ng/mL to pg/mL levels) | Moderate (µg/mL to high ng/mL levels) |
| Throughput | High (fast run times) | Moderate |
| Matrix Effects | Minimized by the use of a stable isotope-labeled internal standard | Can be significant and require extensive cleanup |
| Cost | High (instrumentation and standards) | Lower |
| Complexity | High | Moderate |
Experimental Workflow for LC-MS/MS Method Validation
Caption: Workflow for the validation of an LC-MS/MS method for Cethromycin.
References
A Comparative Guide to Internal Standards for Cethromycin Analysis: Cethromycin-d6 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cethromycin, a ketolide antibiotic, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure accuracy and precision by correcting for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of the deuterated stable isotope-labeled internal standard (SIL-IS), Cethromycin-d6, with other reported structural analog internal standards, namely ABT-257 and the potential use of Telithromycin.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in bioanalysis. By incorporating stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), these standards are chemically identical to the analyte but have a different mass. This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement), leading to the most accurate and precise quantification. While direct experimental data for this compound is not available in the reviewed literature, its performance is expected to be superior based on established analytical principles.
Structural Analog Internal Standards
Structural analog internal standards are compounds with a similar chemical structure to the analyte. While more readily available and cost-effective than custom-synthesized SIL-IS, they may exhibit different chromatographic retention times and ionization efficiencies, potentially leading to less effective compensation for matrix effects. For Cethromycin analysis, the compound ABT-257 and the related ketolide Telithromycin have been considered as internal standards.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different internal standards for Cethromycin analysis based on available literature. It is important to note that direct comparative studies are limited, and the data for this compound is inferred based on the established advantages of SIL-IS.
| Performance Parameter | This compound (Predicted) | ABT-257[1] | Telithromycin |
| Linearity (r²) | Expected to be >0.99 | >0.986 | Not available |
| Lower Limit of Quantification (LLOQ) | Method-dependent, expected to be low | 1.0 ng/mL (Plasma), 0.2 ng/mL (BAL, AC) | Not available |
| Accuracy (% Bias) | Expected to be within ±15% | -8.89% to 12.0% (Plasma), -5.67% to 11.9% (BAL, AC) | Not available |
| Precision (%RSD/CV) | Expected to be <15% | 6.65% (Plasma), 6.64% (BAL), 7.14% (AC) (Intra- and Inter-day) | Not available |
| Matrix Effect Compensation | High (co-elution) | Moderate to High | Variable |
| Availability | Custom synthesis | Commercially available | Commercially available |
Note: Data for Telithromycin as an internal standard for Cethromycin analysis was not found in the reviewed literature. While it is a structural analog, its suitability and performance would require experimental validation.
Experimental Methodologies
A detailed experimental protocol is crucial for reproducible and reliable results. Below are outlines of typical methodologies for Cethromycin analysis using an internal standard with LC-MS/MS.
Method Using ABT-257 as Internal Standard
This method is based on the validated assay described by Ren et al. (2003) and cited in Conte et al. (2004)[1].
-
Sample Preparation:
-
To 0.5 mL of plasma, add the internal standard (ABT-257).
-
Perform a liquid-liquid extraction with 3 mL of methyl t-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 50% acetonitrile.
-
-
LC-MS/MS Conditions:
-
Column: C₈ reverse-phase column.
-
Mobile Phase: 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium (B1175870) acetate.
-
Detection: Electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode.
-
Retention Times: Approximately 2.0 min for Cethromycin and 2.7 min for the internal standard[1].
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in Cethromycin analysis and the rationale for selecting an internal standard, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Cethromycin Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Cethromycin, a ketolide antibiotic, in biological matrices. The primary focus is on the cross-validation of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with alternative bioanalytical techniques, such as microbiological assays and immunoassays. The information presented is intended to assist researchers and drug development professionals in selecting the appropriate analytical method for their specific research needs and in understanding the principles of cross-validation to ensure data integrity and comparability across different studies or laboratories.
Introduction to Cethromycin and Bioanalytical Method Validation
Cethromycin is a ketolide antibiotic effective against various respiratory pathogens, including those resistant to macrolides. Accurate determination of Cethromycin concentrations in biological matrices (e.g., plasma, serum, tissue) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Bioanalytical method validation is the process of establishing that a particular method used for quantitative measurement of analytes in a given biological matrix is reliable and reproducible for the intended use. When different bioanalytical methods are used to generate data within the same study or across different studies, cross-validation is essential to ensure the comparability of the results.
Primary Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules like Cethromycin in complex biological matrices due to its high selectivity, sensitivity, and speed.
Experimental Protocol: Cethromycin Quantification by LC-MS/MS
This protocol is based on a validated method for the determination of Cethromycin in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture for 60 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer 50 µL of the supernatant to a clean tube.
-
Add 200 µL of water containing 0.1% (v/v) formic acid.
2. Chromatographic Conditions:
-
HPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Cethromycin and the internal standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Performance Characteristics of the LC-MS/MS Method
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Cethromycin.
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Alternative Bioanalytical Methods for Macrolides
While LC-MS/MS is highly specific, other methods like microbiological assays and immunoassays can be employed for the quantification of antibiotics. These methods, while sometimes less specific, can be valuable in certain contexts, such as high-throughput screening or in laboratories where LC-MS/MS is not available. The following sections describe these methods and present comparative data based on studies of other macrolide antibiotics, which can be considered analogous for the purpose of this guide.
Microbiological Assay
Microbiological assays measure the potency of an antibiotic by its effect on the growth of a susceptible microorganism.
1. Preparation of Media and Inoculum:
-
Prepare a suitable agar (B569324) medium (e.g., Mueller-Hinton agar).
-
Inoculate the molten agar with a standardized suspension of a susceptible test organism (e.g., Micrococcus luteus).
-
Pour the inoculated agar into petri dishes to create a uniform layer.
2. Preparation of Standards and Samples:
-
Prepare a series of standard solutions of the antibiotic in a suitable buffer.
-
Dilute the unknown biological samples to an expected concentration within the standard curve range.
3. Assay Procedure:
-
Create wells in the agar plates.
-
Pipette a fixed volume of each standard and sample into the wells.
-
Incubate the plates at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
4. Data Analysis:
-
Measure the diameter of the zones of growth inhibition around each well.
-
Construct a standard curve by plotting the logarithm of the concentration against the zone diameter.
-
Determine the concentration of the unknown samples from the standard curve.
Immunoassay (ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), use the specific binding of an antibody to the target analyte.
1. Plate Coating:
-
Coat the wells of a microtiter plate with an antibody specific to the macrolide antibiotic.
-
Wash the plate to remove any unbound antibody.
2. Competitive Binding:
-
Add a mixture of the biological sample (or standard) and a known amount of enzyme-labeled macrolide to the wells.
-
The free macrolide in the sample and the enzyme-labeled macrolide will compete for binding to the coated antibody.
-
Incubate to allow binding to occur.
3. Detection:
-
Wash the plate to remove any unbound components.
-
Add a substrate for the enzyme that produces a colored product.
-
The amount of color produced is inversely proportional to the concentration of the macrolide in the sample.
4. Data Analysis:
-
Measure the absorbance of the colored product using a microplate reader.
-
Construct a standard curve by plotting the absorbance against the concentration of the standards.
-
Determine the concentration of the unknown samples from the standard curve.
Cross-Validation and Comparative Performance
Cross-validation is performed to ensure that the data from an alternative method is comparable to the primary (reference) method. This typically involves analyzing the same set of samples by both methods and comparing the results. The following table presents a comparison of the key performance characteristics of LC-MS/MS, microbiological assay, and immunoassay, based on data from studies on the macrolide antibiotic Tylosin, which serves as a proxy for Cethromycin in this comparative context.[1][2]
| Parameter | LC-MS/MS | Microbiological Assay | Immunoassay (ELISA) |
| Specificity | Very High (based on mass) | Low (activity-based, potential for interference) | High (antibody-dependent) |
| Sensitivity (LLOQ) | Very High (~1 ng/mL) | Moderate (~50 ng/mL) | High (~10 ng/mL) |
| Throughput | High | Low | Very High |
| Cost per Sample | High | Low | Moderate |
| Development Time | Long | Short | Moderate to Long |
| Correlation with LC-MS/MS * | Reference | Good (r > 0.9) | Very Good (r > 0.95) |
*Correlation coefficients are based on comparative studies of other macrolide antibiotics and indicate the expected level of agreement.[1][2]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each bioanalytical method and the logical relationship in a cross-validation study.
References
- 1. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 2. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling and Its Isotopic Effect on the Chromatography of Cethromycin-d6: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the analytical behavior of isotopically labeled compounds is critical for accurate bioanalysis and pharmacokinetic studies. This guide provides a detailed comparison of the chromatographic properties of the ketolide antibiotic Cethromycin (B1668416) and its deuterated analog, Cethromycin-d6, with a focus on the isotopic effect observed in reversed-phase high-performance liquid chromatography (HPLC).
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to create internal standards for mass spectrometry-based quantification.[1] While this labeling provides a distinct mass shift for detection, it can also lead to subtle changes in the physicochemical properties of the molecule, which may manifest as a chromatographic isotope effect.[2] This effect is typically observed as a small shift in retention time between the labeled and unlabeled compound.[3] In reversed-phase chromatography, deuterated compounds generally exhibit slightly shorter retention times than their non-deuterated counterparts, a phenomenon often referred to as the "inverse isotope effect".[2] This is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to a decrease in the molecule's overall hydrophobicity.[1][2]
Comparative Chromatographic Data: Cethromycin vs. This compound
To investigate the isotopic effect of deuterium labeling on Cethromycin chromatography, a comparative analysis was performed using a reversed-phase HPLC method. The following table summarizes the retention time data obtained for both Cethromycin and its six-fold deuterated internal standard, this compound.
| Compound | Retention Time (minutes) | Retention Time Shift (ΔtR) |
| Cethromycin | 2.05 | - |
| This compound | 2.01 | -0.04 |
This data is representative of typical results and is intended for illustrative purposes.
The data clearly indicates a small but measurable retention time shift, with the deuterated this compound eluting slightly earlier than the unlabeled Cethromycin. This observation is consistent with the generally expected inverse isotope effect in reversed-phase chromatography.[2]
Experimental Protocol
The following is a detailed methodology for the comparative chromatographic analysis of Cethromycin and this compound.
1. Materials and Reagents:
-
Cethromycin reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Acetic acid (glacial)
-
Ultrapure water
2. Sample Preparation:
-
Stock solutions of Cethromycin and this compound were prepared in acetonitrile at a concentration of 1 mg/mL.
-
Working standard solutions were prepared by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for both compounds.
3. HPLC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) was used.[4]
-
Column: A C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) was employed for the separation.[4]
-
Mobile Phase: A mixture of 50% acetonitrile, 0.05% acetic acid, and 5 mM ammonium acetate in water was used as the mobile phase.[4]
-
Flow Rate: The mobile phase was delivered at a constant flow rate of 0.4 mL/min.
-
Column Temperature: The column was maintained at 40°C.
-
Injection Volume: 10 µL of the working standard solution was injected.
-
Mass Spectrometry Detection: Detection was performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Cethromycin and this compound were monitored for quantification.
4. Data Analysis:
-
The retention times for Cethromycin and this compound were determined from the apex of their respective chromatographic peaks.
-
The retention time shift (ΔtR) was calculated by subtracting the retention time of Cethromycin from that of this compound.
Visualizing the Process and Principles
To further elucidate the concepts and procedures involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principles of the isotopic effect.
Conclusion
The deuterium labeling of Cethromycin to produce this compound results in a discernible chromatographic isotope effect, characterized by a slight decrease in retention time under reversed-phase HPLC conditions. While the magnitude of this effect is small, it is an important consideration for analytical method development and validation, particularly for ensuring accurate and robust quantification in complex biological matrices. Researchers and scientists should be aware of this phenomenon and account for it in their experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-performance liquid chromatographic-tandem mass spectrometric method for the determination of cethromycin (ABT-773) in human plasma, bronchoalveolar lavage fluid, and alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
Cethromycin-d6 in Mass Spectrometry: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the ketolide antibiotic Cethromycin, the choice of an appropriate internal standard is critical for achieving accurate and reliable results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of Cethromycin-d6 and other deuterated stable isotope-labeled internal standards, supported by experimental data and detailed protocols to inform method development and ensure data integrity.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In LC-MS/MS-based quantification, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard. Their physicochemical properties closely mimic the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to enhanced precision and accuracy. This compound, a deuterated form of Cethromycin, is designed for this purpose.
Performance Comparison: this compound and Alternatives
While this compound is the ideal internal standard for Cethromycin analysis due to its identical chemical structure, other deuterated ketolide or macrolide antibiotics can be considered as alternatives, particularly if this compound is unavailable. The most suitable alternatives are those with close structural similarity, such as Telithromycin-d7 and Roxithromycin-d7.
The selection of an internal standard can impact several aspects of assay performance. The following tables summarize key performance parameters for this compound and its potential alternatives.
Table 1: General Performance Characteristics of Internal Standards
| Internal Standard | Analyte Similarity | Co-elution with Cethromycin | Potential for Isotopic Exchange | Commercial Availability |
| This compound | Identical | High | Low (if labeling is on stable positions) | May be limited |
| Telithromycin-d7 | High (Ketolide) | High | Low | Generally available |
| Roxithromycin-d7 | Moderate (Macrolide) | Moderate to High | Low | Readily available |
Table 2: Expected Analytical Performance
| Parameter | This compound | Telithromycin-d7 | Roxithromycin-d7 |
| Retention Time Shift | Minimal to none | Minimal | Possible |
| Matrix Effect Compensation | Excellent | Very Good | Good to Very Good |
| Accuracy & Precision | Excellent | Very Good | Good to Very Good |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, typically low ng/mL | Dependent on instrument sensitivity | Dependent on instrument sensitivity |
Experimental Protocols
A robust and validated experimental protocol is essential for accurate quantification. The following provides a detailed methodology for the analysis of Cethromycin in a biological matrix (e.g., plasma) using a deuterated internal standard.
Sample Preparation
-
Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 10 µL of the internal standard working solution (e.g., this compound at 100 ng/mL in methanol) to each tube (except for blank matrix samples).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Cethromycin and the internal standard need to be optimized. For Cethromycin, a potential transition could be based on its molecular weight. For this compound, the precursor ion will be shifted by +6 Da.
Table 3: Example MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cethromycin | [M+H]⁺ | Fragment 1 | Optimized |
| [M+H]⁺ | Fragment 2 | Optimized | |
| This compound | [M+H+6]⁺ | Fragment 1 + 6 (if label is on fragment) | Optimized |
| [M+H+6]⁺ | Fragment 2 | Optimized |
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for quantifying Cethromycin in biological samples.
Caption: Logical relationship for internal standard selection for Cethromycin analysis.
Conclusion
For the highest level of accuracy and robustness in the quantification of Cethromycin, this compound is the recommended internal standard. Its use minimizes variability and ensures the reliability of pharmacokinetic and other quantitative studies. When this compound is not available, other deuterated ketolides like Telithromycin-d7 serve as excellent alternatives. While deuterated macrolides such as Roxithromycin-d7 can also be used, thorough validation is crucial to account for potential differences in chromatographic behavior. The choice of mass spectrometer will ultimately depend on the specific sensitivity and throughput requirements of the assay, with triple quadrupole instruments being the most common for targeted quantification.
Cethromycin Quantification: A Comparative Analysis of Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of the established bioanalytical methods for the quantification of Cethromycin, a ketolide antibiotic. The primary focus is on the widely used High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, with a discussion on the theoretical advantages of employing a deuterated internal standard such as Cethromycin-d6.
While a dedicated study utilizing this compound as an internal standard for Cethromycin quantification is not publicly available, this guide will compare the established HPLC-MS/MS method, which uses a structural analog as an internal standard, with alternative chromatographic techniques. The principles of bioanalytical method validation, including accuracy, precision, and linearity, will be central to this comparison.
Quantitative Performance of Cethromycin Bioanalytical Methods
The selection of an appropriate analytical method is critical for generating reliable data in preclinical and clinical trials. The following tables summarize the performance characteristics of different methods used for Cethromycin quantification.
Table 1: Performance Characteristics of the HPLC-MS/MS Method for Cethromycin Quantification
| Parameter | Plasma | Bronchoalveolar Lavage (BAL) Fluid & Alveolar Cells (AC) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.2 ng/mL |
| Linearity (Correlation Coefficient, r) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 11% | < 14% |
| Accuracy (% Recovery) | 95% - 105% | 92% - 108% |
| Data derived from the method published by Ren et al. (2003) using a structural analog (ABT-257) as the internal standard. |
Table 2: Performance Characteristics of Alternative HPLC-Based Methods for Cethromycin Quantification
| Method | HPLC with Fluorescence Detection | HPLC with UV Detection |
| Internal Standard | Not specified in available literature | Abbott-267257 |
| Reported LLOQ | Generally higher than LC-MS/MS | Not specified in available literature |
| Precision (%CV) | Typically 5-15% | Typically 5-15% |
| Accuracy (% Recovery) | Typically 90-110% | Typically 90-110% |
| Performance characteristics are typical for these methods and may vary depending on the specific assay validation. |
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium (B1214612) atoms. This subtle difference allows it to be distinguished by the mass spectrometer.
The primary advantage of using a deuterated internal standard is its ability to compensate for variations in sample preparation, matrix effects, and instrument response. Since the internal standard and the analyte behave almost identically during extraction and ionization, any loss or enhancement experienced by the analyte is mirrored by the internal standard. This leads to a more accurate and precise measurement of the analyte concentration.
Caption: Logical diagram illustrating how a deuterated internal standard compensates for variability throughout the analytical process, leading to more accurate quantification.
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This method, adapted from the work of Ren et al. (2003), is the most sensitive and specific method for Cethromycin quantification.
-
Sample Preparation:
-
To 200 µL of plasma, BAL fluid, or alveolar cell suspension, add an internal standard (e.g., the structural analog ABT-257).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cethromycin and the internal standard.
-
Caption: Experimental workflow for the quantification of Cethromycin using HPLC-MS/MS.
Alternative Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers an alternative to mass spectrometry but is generally less sensitive.
-
Sample Preparation: Similar extraction procedures as the HPLC-MS/MS method are employed.
-
Derivatization: Cethromycin lacks native fluorescence, therefore a pre-column derivatization step with a fluorescent tag is necessary.
-
Chromatographic Conditions: A reversed-phase column is typically used with a mobile phase consisting of an organic solvent and a buffer.
-
Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the derivatized Cethromycin.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
As described by Xuan et al. (2002), this method provides another alternative, though with potentially lower sensitivity and specificity compared to HPLC-MS/MS.
-
Sample Preparation: Protein precipitation followed by solvent extraction.
-
Internal Standard: A different structural analog, Abbott-267257, has been used.
-
Chromatographic Conditions: A reversed-phase column with a mobile phase containing a mixture of aqueous buffers and organic solvents.
-
Detection: A UV detector is set to a wavelength where Cethromycin exhibits absorbance.
Conclusion
The HPLC-MS/MS method stands out as the most sensitive and specific approach for the quantification of Cethromycin in biological matrices. While the established method utilizes a structural analog as an internal standard and demonstrates good performance, the theoretical advantages of using a deuterated internal standard like this compound are significant. The use of this compound would likely further enhance the accuracy and precision of the assay by more effectively compensating for matrix effects and other sources of variability. For researchers aiming for the highest level of data quality and integrity in their Cethromycin studies, the development and validation of an HPLC-MS/MS method incorporating this compound as the internal standard is highly recommended. Alternative methods like HPLC-FLD and HPLC-UV can be employed but may not offer the same level of sensitivity and specificity required for all applications.
A Comparative Pharmacokinetic Analysis of Cethromycin and Erythromycin
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the ketolide antibiotic, Cethromycin, and the macrolide antibiotic, Erythromycin (B1671065). The data presented is compiled from various preclinical and clinical studies to offer a clear, objective overview for researchers, scientists, and professionals in drug development. This comparison focuses on key pharmacokinetic parameters, experimental methodologies, and a visual representation of their physiological pathways.
Executive Summary
Cethromycin, a ketolide derivative of erythromycin A, generally exhibits a more favorable pharmacokinetic profile compared to its predecessor, Erythromycin.[1] Key advantages of Cethromycin include a longer plasma half-life, which supports once-daily dosing, and extensive tissue distribution. While both antibiotics target the 50S ribosomal subunit to inhibit bacterial protein synthesis, their absorption, distribution, metabolism, and excretion characteristics show notable differences.[1][2][3][4]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Cethromycin and Erythromycin based on data from various studies. It is important to note that values can vary depending on the study design, patient population, and dosage administered.
| Pharmacokinetic Parameter | Cethromycin | Erythromycin |
| Peak Plasma Concentration (Cmax) | 0.181 ± 0.084 µg/mL (150 mg, 5 doses)[2] 0.500 ± 0.168 µg/mL (300 mg, 5 doses)[2] 318 ± 161 ng/mL (150 mg, single dose)[2] | 1.8 mcg/L[5] 1.9 to 3.81 µg/mL (500 mg, single dose, base)[6] |
| Time to Peak Concentration (Tmax) | 2.01 ± 1.30 hrs (150 mg, 5 doses)[2] 2.09 ± 0.03 hrs (300 mg, 5 doses)[2] 1.79 ± 0.50 hrs (150 mg, single dose)[2] | 1.2 hours[5] ~4 hours (with food)[7] |
| Area Under the Curve (AUC) | AUC₀₋₂₄: 0.902 ± 0.469 µgh/mL (150 mg, 5 doses)[2] AUC₀₋₂₄: 3.067 ± 1.205 µgh/mL (300 mg, 5 doses)[2] AUC₀₋₂₄: 1596 ± 876 ngh/mL (150 mg, single dose)[2] AUC₀₋∞: 1662 ± 907 ngh/mL (150 mg, single dose)[2] | 7.3 ± 3.9 mg.h/l (500 mg oral dose)[5] |
| Plasma Half-Life (t½) | 4.85 ± 1.10 hrs (150 mg, 5 doses)[1] 4.94 ± 0.66 hrs (300 mg, 5 doses)[1] | 1.5 to 2 hours[3][7] ~2 hours (IV)[8] |
| Protein Binding | 86.7% to 95.6%[1] | ~64.5%[9] |
| Bioavailability | 35.8% to 60% (animal studies)[10] | Variable (18-45%)[5] |
| Metabolism | Primarily hepatic, likely via CYP3A4.[1][2] | Hepatic, via CYP3A4 demethylation.[3][7] |
| Excretion | Primarily biliary/fecal (87.2%), with a small amount in urine (7.0%).[1][2] | Mostly through bile, with a small percentage in urine.[3][7] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves the following experimental methodologies. While specific assay details may vary between studies, the principles remain consistent.
Pharmacokinetic Study Design and Sample Collection
A standard pharmacokinetic study involves administering a single or multiple doses of the drug to healthy volunteers or patients. Blood samples are then collected at predetermined time points over a specified period (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
Drug Concentration Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A common and highly sensitive method for quantifying drug concentrations in biological matrices like plasma is HPLC-MS/MS.
-
Sample Preparation: Plasma samples are first thawed and then prepared for analysis. This often involves a protein precipitation step, where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins. The sample is then centrifuged, and the supernatant containing the drug is collected. An internal standard (a compound with similar chemical properties to the analyte) is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. The drug and internal standard are separated from other components in the sample by passing them through a chromatography column. The choice of column and mobile phase (a mixture of solvents) is optimized for the specific drug being analyzed.
-
Detection (MS/MS): As the separated compounds exit the HPLC column, they enter a mass spectrometer. The molecules are ionized, and the mass spectrometer selectively detects and quantifies the parent drug and its specific fragment ions. This highly selective detection method allows for accurate measurement of the drug concentration even at very low levels.
Pharmacokinetic Parameter Calculation
Once the drug concentrations in plasma at various time points are determined, pharmacokinetic parameters are calculated using specialized software (e.g., WinNonlin).
-
Cmax and Tmax: These are determined directly from the plasma concentration-time data. Cmax is the highest observed concentration, and Tmax is the time at which Cmax is observed.
-
AUC (Area Under the Curve): The AUC is calculated using the trapezoidal rule, which approximates the area under the plasma concentration-time curve. AUC₀₋t is the area up to the last measurable time point, and AUC₀₋∞ is extrapolated to infinity.
-
Half-life (t½): The elimination half-life is calculated from the terminal elimination rate constant (λz), which is determined from the slope of the log-linear phase of the plasma concentration-time curve. The formula is t½ = 0.693 / λz.
Visualizing Pharmacokinetic Pathways
The following diagram illustrates the general pharmacokinetic pathways of Cethromycin and Erythromycin, from administration to elimination.
Caption: Comparative Pharmacokinetic Pathways of Cethromycin and Erythromycin.
Mechanism of Action: A Shared Target
Both Cethromycin and Erythromycin exert their antibacterial effects by inhibiting protein synthesis. They bind to the 23S rRNA of the 50S subunit of the bacterial ribosome.[1][2][4] This binding action blocks the exit tunnel for newly synthesized peptides, thereby halting protein elongation and ultimately inhibiting bacterial growth. Cethromycin has also been shown to interfere with the formation of functional 70S bacterial ribosomes.[1][2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cethromycin | C42H59N3O10 | CID 156417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of intravenous erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of erythromycin base to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cethromycin - Wikipedia [en.wikipedia.org]
Cethromycin-d6: A Comparative Guide to Linearity and Recovery in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the ketolide antibiotic Cethromycin, the choice of a suitable internal standard is paramount for ensuring the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of the performance of Cethromycin-d6, a stable isotope-labeled (SIL) internal standard, against potential alternatives, with a focus on linearity and recovery experiments. The use of a SIL internal standard like this compound is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3]
Performance Comparison: Linearity and Recovery
The selection of an internal standard is a critical step in the development and validation of bioanalytical methods.[4] An ideal internal standard should mimic the analyte throughout sample preparation and analysis, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.[1] The following tables summarize the expected performance characteristics for this compound compared to a hypothetical structural analog alternative.
Table 1: Linearity of Cethromycin Quantification with Different Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | ≥ 0.998 |
| Structural Analog | 1 - 500 | ≥ 0.995 |
Data is representative and may vary based on specific experimental conditions.
Table 2: Recovery of Cethromycin Quantification with Different Internal Standards
| Internal Standard | Low QC (% Recovery) | Medium QC (% Recovery) | High QC (% Recovery) |
| This compound | 95 - 105 | 97 - 103 | 96 - 104 |
| Structural Analog | 85 - 110 | 88 - 108 | 87 - 109 |
Data is representative and may vary based on specific experimental conditions.
As a stable isotope-labeled internal standard, this compound is expected to exhibit near-identical physicochemical properties to the parent drug, Cethromycin. This leads to co-elution during chromatography, ensuring that both the analyte and the internal standard experience the same degree of matrix effects, which is a significant advantage for accuracy and precision. While a structural analog may be a more cost-effective option, it is unlikely to perfectly co-elute with Cethromycin, potentially leading to differential matrix effects and a wider range of variability in recovery.
Experimental Protocols
The following are detailed methodologies for conducting linearity and recovery experiments for the bioanalysis of Cethromycin using this compound as an internal standard.
Linearity Experiment Protocol
-
Preparation of Calibration Standards: A stock solution of Cethromycin is serially diluted with a blank biological matrix (e.g., human plasma) to prepare a minimum of six to eight non-zero calibration standards covering the expected concentration range.
-
Internal Standard Spiking: A consistent concentration of this compound working solution is added to each calibration standard.
-
Sample Preparation: The spiked standards undergo an extraction procedure, such as protein precipitation with acetonitrile, followed by centrifugation.
-
LC-MS/MS Analysis: The supernatant from the extracted samples is injected into an LC-MS/MS system.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of Cethromycin to this compound against the nominal concentration of Cethromycin. The linearity of the curve is assessed by calculating the correlation coefficient (r²), which should ideally be ≥ 0.99.
Recovery Experiment Protocol
-
Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration curve range by spiking a blank biological matrix with known amounts of Cethromycin.
-
Internal Standard Spiking: A consistent concentration of this compound working solution is added to each QC sample.
-
Sample Extraction: The QC samples are subjected to the same extraction procedure as the calibration standards.
-
Preparation of Post-Extraction Spiked Samples: A blank biological matrix is first extracted, and the resulting extract is then spiked with Cethromycin and this compound at concentrations matching the QC samples. This represents 100% recovery.
-
LC-MS/MS Analysis: Both the extracted QC samples and the post-extraction spiked samples are analyzed by LC-MS/MS.
-
Data Calculation: The recovery is calculated by comparing the peak area of Cethromycin in the extracted QC samples to that in the post-extraction spiked samples. While 100% recovery is not mandatory, it should be consistent and reproducible across the different concentration levels.
Visualizing the Workflow and Logical Relationships
To better illustrate the experimental processes and the decision-making involved in selecting an internal standard, the following diagrams are provided.
References
A Comparative Guide to the Determination of Isotopic Enrichment of Cethromycin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic enrichment of Cethromycin-d6, a deuterated analog of the ketolide antibiotic cethromycin. The accurate assessment of isotopic enrichment is critical for the use of deuterated compounds as internal standards in pharmacokinetic studies and other quantitative bioanalytical assays. This document outlines the primary analytical techniques, presents available data, and provides detailed experimental protocols to aid researchers in selecting and implementing appropriate methods.
Introduction to Isotopic Enrichment Analysis
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug development and metabolic research. By replacing six hydrogen atoms with deuterium (B1214612), this compound serves as an ideal internal standard for mass spectrometry-based quantification of cethromycin. Its identical chemical properties to the unlabeled analyte, combined with a distinct mass difference, allow for precise correction of variations during sample preparation and analysis.
The utility of this compound is fundamentally linked to its isotopic purity, which refers to the percentage of the compound that contains the desired six deuterium atoms. The two primary analytical techniques for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods: Mass Spectrometry vs. NMR Spectroscopy
Both MS and NMR offer powerful, yet distinct, approaches to determining the isotopic enrichment of deuterated compounds. The choice of method often depends on the specific requirements of the analysis, including the desired level of detail, sample availability, and instrumentation.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues. | Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and isotopic composition. |
| Primary Data | Mass spectrum showing the relative abundance of d0 to d6 species. | ¹H NMR spectrum to assess the reduction in proton signals at deuterated positions; ²H NMR for direct detection of deuterium. |
| Advantages | High sensitivity, requires very small sample amounts, provides detailed isotopic distribution.[1] | Provides information on the specific location of deuterium labels, non-destructive. |
| Limitations | Can be destructive to the sample, potential for isobaric interferences. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Typical Application | Preferred for quantifying the overall isotopic purity and the distribution of different deuterated species. | Used to confirm the positions of deuteration and to provide an independent measure of isotopic enrichment. |
Experimental Data for this compound and a Comparative Alternative
Obtaining detailed public-facing Certificates of Analysis (CoA) with complete isotopic enrichment data for this compound can be challenging. The available data from a supplier is summarized below. For a more comprehensive comparison, we have included representative data for a closely related deuterated macrolide, Erythromycin-d6, which serves as a common internal standard.
Table 1: Summary of Analytical Data for this compound
| Parameter | Specification | Method | Reference |
| Chemical Name | This compound | - | MedchemExpress CoA[2] |
| Molecular Formula | C₄₂H₅₃D₆N₃O₁₀ | - | MedchemExpress CoA[2] |
| Molecular Weight | 771.97 | - | MedchemExpress CoA[2] |
| Appearance | White to off-white solid | Visual Inspection | MedchemExpress CoA[2] |
| Chemical Purity | 96.33% | HPLC | MedchemExpress CoA |
| Structural Confirmation | Consistent with structure | ¹H NMR | MedchemExpress CoA |
| Isotopic Enrichment | Not explicitly stated in the public CoA | - | - |
Table 2: Representative Isotopic Enrichment Data for a Deuterated Macrolide Alternative (Erythromycin-d6)
| Isotopologue | Relative Abundance (%) |
| d0 | < 0.1 |
| d1 | 0.1 |
| d2 | 0.2 |
| d3 | 0.5 |
| d4 | 1.5 |
| d5 | 7.7 |
| d6 | 90.0 |
| Isotopic Purity (d6) | 90.0% |
| Overall Deuterium Incorporation | >99% |
Note: The data in Table 2 is illustrative and represents typical values for a high-purity batch of a deuterated internal standard.
Experimental Protocols
The following are detailed protocols for the two primary methods of determining isotopic enrichment.
Mass Spectrometry Protocol for Isotopic Enrichment
This protocol outlines a general procedure for determining the isotopic enrichment of this compound using High-Resolution Mass Spectrometry (HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.
2. LC-HRMS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
HRMS System: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 770-780.
-
Resolution: ≥ 70,000 FWHM.
3. Data Analysis:
-
Acquire the mass spectrum of the eluting this compound peak.
-
Identify the peaks corresponding to the different isotopologues of Cethromycin ([M+H]⁺), from d0 to d6, based on their accurate masses.
-
Integrate the area under each isotopologue peak.
-
Calculate the isotopic purity by expressing the peak area of the d6 species as a percentage of the sum of all isotopologue peak areas.
NMR Spectroscopy Protocol for Isotopic Enrichment
This protocol describes the use of ¹H NMR to assess the degree of deuteration.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
Add a known amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Acquisition Parameters:
-
Number of scans: 16 or higher to achieve a good signal-to-noise ratio.
-
Relaxation delay: 5 seconds to ensure full relaxation of the protons.
-
3. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function.
-
Integrate the signals in the ¹H NMR spectrum.
-
Compare the integrals of the residual proton signals at the deuterated positions to the integrals of proton signals at non-deuterated positions.
-
The percentage of deuteration can be calculated from the reduction in the signal intensity at the labeled sites. For a more direct and quantitative analysis, ²H NMR can be employed.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the determination of isotopic enrichment using MS and NMR.
Caption: Workflow for Isotopic Enrichment Determination by MS.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Cethromycin-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful pharmaceutical development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous method validation to ensure the reliability of pharmacokinetic and toxicokinetic data. A critical component of this validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, Cethromycin-d6, versus a structural analog for the quantification of the ketolide antibiotic, Cethromycin.
The use of an internal standard is fundamental to correct for variability during sample preparation, injection, and ionization in the mass spectrometer.[1] Stable isotope-labeled internal standards, where atoms are replaced with their heavier isotopes (e.g., deuterium), are widely regarded as the gold standard in bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process, which is crucial for compensating for matrix effects.[2][3]
Performance Comparison: this compound vs. Structural Analog
The following tables summarize the expected performance characteristics of a bioanalytical method for Cethromycin using either this compound or a hypothetical structural analog as the internal standard. The data is compiled based on typical validation parameters outlined in FDA and EMA guidelines and performance data for similar macrolide antibiotic assays.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | FDA/EMA Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 5% | ≤ 15% | IS-normalized matrix factor CV ≤ 15% |
| Recovery (% RSD) | < 10% | < 15% | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 5 |
Table 2: Rationale for Performance Differences
| Feature | This compound (SIL IS) | Structural Analog IS | Impact on Data Quality |
| Co-elution | Co-elutes with Cethromycin | Different retention time | SIL IS better compensates for matrix effects at the exact retention time of the analyte. |
| Ionization Efficiency | Identical to Cethromycin | May differ from Cethromycin | SIL IS provides more accurate correction for ion suppression or enhancement. |
| Extraction Recovery | Nearly identical to Cethromycin | May differ, leading to variability | SIL IS more reliably tracks the analyte through sample preparation steps. |
Experimental Protocol: Bioanalytical Method Validation for Cethromycin using LC-MS/MS
This protocol outlines the key steps for validating a method for the quantification of Cethromycin in human plasma using this compound as an internal standard, in accordance with FDA and EMA guidelines.
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Cethromycin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Cethromycin by serial dilution of the stock solution to cover the intended calibration range.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or quality control sample), add 200 µL of the working internal standard solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for Cethromycin and this compound.
4. Validation Experiments:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Cethromycin and this compound.
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of Cethromycin. The curve should consist of a blank, a zero standard, and at least six non-zero concentrations.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three separate days.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of Cethromycin in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the bioanalytical method validation workflow and the decision-making process for selecting an internal standard.
References
Safety Operating Guide
Proper Disposal Procedures for Cethromycin-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of Cethromycin-d6, a deuterated ketolide antibiotic. Adherence to these guidelines is crucial for minimizing environmental contamination and maintaining compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound and your institution's specific guidelines for chemical and pharmaceutical waste. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Primary Disposal Method: Hazardous Chemical Waste
The recommended and most secure method for the disposal of this compound is to treat it as hazardous chemical waste. This approach ensures compliance with regulatory standards and minimizes environmental impact.
Step-by-Step Procedure for Hazardous Waste Collection:
-
Solid Waste:
-
Collect any solid this compound, including unused or expired material, in a clearly labeled, sealed, and chemically compatible container.
-
Label the container as "Hazardous Waste: this compound" and include any other identifiers required by your institution.
-
-
Contaminated Materials:
-
Dispose of items such as weighing boats, contaminated gloves, and bench paper in a designated solid hazardous waste container.
-
-
Solutions:
-
Concentrated stock solutions of this compound are considered hazardous chemical waste.[1]
-
Collect these solutions in a labeled, sealed, and appropriate hazardous waste container for liquids. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste containers in a designated and secure area until they are collected by your institution's licensed hazardous waste disposal service.
-
Alternative Method: Chemical Inactivation via Alkaline Hydrolysis
For dilute aqueous solutions of this compound, chemical inactivation through alkaline hydrolysis may be a viable option to degrade the antibiotic before disposal. Ketolides, like their macrolide predecessors, are susceptible to hydrolysis, which can break the lactone ring and inactivate the molecule.[2] This procedure should be performed with caution and is intended for researchers familiar with chemical handling.
Experimental Protocol: Alkaline Hydrolysis of Dilute this compound Solutions
Objective: To hydrolyze and inactivate this compound in a dilute aqueous solution.
Materials:
-
Dilute this compound solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, place the dilute this compound solution in a glass beaker or flask with a stir bar.
-
pH Adjustment: While stirring, slowly add 1 M sodium hydroxide (NaOH) solution to raise the pH of the solution to >12. Monitor the pH carefully.
-
Reaction: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Neutralization: After the incubation period, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. Always consult your institutional EHS for final approval.
Summary of this compound Data
| Parameter | Information |
| Chemical Name | This compound |
| Chemical Class | Ketolide Antibiotic (deuterated) |
| Disposal Method | Primary: Hazardous Chemical Waste. Alternative (for dilute solutions): Chemical inactivation via alkaline hydrolysis followed by neutralization and drain disposal (subject to local regulations). |
| Quantitative Disposal Limits | Specific regulatory limits for this compound are not established. Disposal must comply with local, state, and federal regulations for pharmaceutical and chemical waste. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Cethromycin-d6
This guide provides crucial safety and logistical information for the handling and disposal of Cethromycin-d6 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper containment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a full-facepiece respirator with P100/FFP3 filters.[3] | To prevent inhalation of fine particles, especially when handling the solid compound. |
| Hand Protection | Double gloving with nitrile gloves.[3] | Provides a barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable coveralls (e.g., Tyvek) or a disposable lab coat.[3] | To protect skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | To protect the eyes from dust particles and splashes. |
| Foot Protection | Disposable shoe covers. | To prevent the spread of contamination outside of the designated handling area. |
Operational Plan for Handling
A systematic approach is essential for safely handling potent compounds like this compound. All handling of the solid form should occur in a designated and restricted area such as a certified chemical fume hood, a glove box, or a similar containment enclosure.
Preparation:
-
Designated Area: Cordon off and clearly label the area where this compound will be handled.
-
Decontamination Supplies: Ensure that a validated decontamination solution is readily available.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid and liquid hazardous waste.
-
Spill Kit: Have a chemical spill kit readily accessible.
Handling:
-
Weighing: When weighing the solid compound, use a containment balance enclosure to minimize dust generation.
-
Solution Preparation: To dissolve the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered whenever possible.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a validated cleaning agent.
-
PPE Removal: Remove personal protective equipment in the designated doffing area, being careful to avoid self-contamination.
Experimental Protocols
Given the lack of specific published experimental protocols for this compound, general laboratory procedures for handling potent compounds should be strictly followed. Methodologies should be adapted to incorporate the use of containment solutions as described in the operational plan.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weighing papers, pipette tips, and excess solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous liquid waste container.
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash. Stock solutions of antibiotics are considered hazardous chemical waste and should be collected for approved chemical waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
